5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSBIMCUGPBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277316 | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54820-92-7 | |
| Record name | 54820-92-7 | |
| Source | DTP/NCI | |
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| Record name | 54820-92-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 54820-92-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the aminopyrazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Aminopyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its synthesis, physicochemical properties, and potential applications in research and drug development.
Physicochemical Properties
Based on available data from chemical suppliers, this compound is an off-white solid that is typically stored at room temperature.[3] While a specific melting point for this compound is not consistently reported in the literature, related aminopyrazole derivatives exhibit a wide range of melting points, often exceeding 100°C.[4]
| Property | Value | Source |
| CAS Number | 54820-92-7 | [3] |
| Physical Form | Off-white solid | [3] |
| Storage Temperature | Room temperature | [3] |
| Purity | 95% | [3] |
| Country of Origin | GB | [3] |
Synthesis
A common approach involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] For the target compound, this would likely involve the reaction of a methylated β-ketonitrile with methylhydrazine.
Alternatively, and more commonly described for the broader class, is a one-pot reaction involving an aldehyde, malononitrile, and a hydrazine.[6][7] For the specific synthesis of the 1,3-dimethylated compound, a variation of this multi-component reaction would be necessary, potentially starting with precursors that already contain the methyl groups at the desired positions.
A general experimental protocol for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, which can be adapted, is as follows:
General Experimental Protocol for 5-Aminopyrazole Synthesis
This protocol is based on the synthesis of related 5-aminopyrazole derivatives and would require optimization for the specific synthesis of this compound.
Materials:
-
Appropriate β-ketonitrile precursor
-
Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., a layered double hydroxide-based catalyst has been reported for similar syntheses)[6]
-
Round-bottomed flask
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Ethyl acetate and n-hexane for TLC
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottomed flask, dissolve the β-ketonitrile precursor (1 mmol) in ethanol.
-
Add methylhydrazine (1 mmol) to the solution.
-
If using a catalyst, add it to the reaction mixture (e.g., 0.05 g of a specialized catalyst).[6]
-
Stir the mixture at a specified temperature (e.g., 55 °C) for the required duration.[6]
-
Monitor the reaction progress using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectral Data
FT-IR Spectroscopy
The FT-IR spectra of 5-aminopyrazole derivatives typically show characteristic peaks for the amino (N-H), cyano (C≡N), and pyrazole ring vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3300-3500 |
| C≡N stretching (nitrile group) | 2210-2260 |
| C=N and C=C stretching (pyrazole ring) | 1500-1650 |
For example, the FT-IR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows peaks at 3447, 3346, 3313, and 3208 cm⁻¹ (N-H), 2206 cm⁻¹ (C≡N), and 1632 and 1600 cm⁻¹ (ring vibrations).[4]
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the amino protons. The chemical shifts will be influenced by their positions on the pyrazole ring. The N-CH₃ signal is typically found in the range of 3.5-4.0 ppm, while the C-CH₃ signal would be further upfield. The amino protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons, the carbons of the pyrazole ring, and the nitrile carbon. The nitrile carbon (C≡N) typically appears in the downfield region around 115-125 ppm. The chemical shifts of the pyrazole ring carbons are generally in the aromatic region.
For comparison, the ¹³C NMR spectrum of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows signals at δ 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, and 55.28.[4]
Biological Activity and Potential Applications
The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 5-aminopyrazole have been investigated for a variety of therapeutic applications.
Kinase Inhibition
A significant area of research for 5-aminopyrazole derivatives is as kinase inhibitors.[8] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 5-aminopyrazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. For instance, various 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[9][10]
Anticancer and Anti-inflammatory Activity
The kinase inhibitory activity of many 5-aminopyrazole derivatives translates to potential anticancer and anti-inflammatory effects. By inhibiting key kinases in cancer cell proliferation and survival pathways, these compounds can induce apoptosis and halt tumor growth.[2] Similarly, by targeting kinases involved in inflammatory signaling cascades, they can modulate the production of pro-inflammatory cytokines like TNF-α.[9]
Safety Information
According to supplier safety data, this compound is associated with the following hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a member of a pharmacologically significant class of compounds. While specific data for this particular derivative is limited in the public domain, the extensive research on the 5-aminopyrazole scaffold suggests its potential as a valuable building block for the discovery of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to fully elucidate the specific biological targets and pharmacological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 54820-92-7 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including antimicrobial and insecticidal properties. This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its general synthesis, and an overview of its characterization based on data from structurally related compounds, as specific experimental data for this particular molecule is limited in published literature.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile |
| CAS Number | 54820-92-7[1] | 5334-43-0 | Not Available |
| Molecular Formula | C₆H₈N₄[1] | C₁₀H₈N₄ | C₁₆H₁₂N₄ |
| Molecular Weight | 136.15 g/mol | 184.20 g/mol | 260.30 g/mol |
| Physical Form | Off-white solid[1] | Solid (pellet) | Not Available |
| Melting Point | Not Available | 133-136 °C | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| Purity | 95%[1] | Not Available | Not Available |
| Storage | Room temperature[1] | Not Available | Not Available |
Synthesis
The synthesis of this compound can be inferred from the general and well-established methods for preparing 5-aminopyrazole-4-carbonitrile derivatives. A common and efficient approach is a one-pot, three-component reaction.[2][3]
General Experimental Protocol: One-Pot Three-Component Synthesis
This protocol is adapted from procedures used for the synthesis of structurally similar 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.[2]
Materials:
-
(1-methoxyethylidene)malononitrile (can be formed in situ from acetophenone and malononitrile)
-
Methylhydrazine
-
Catalyst (e.g., L-proline, calcined Mg-Fe hydrotalcite)[3]
-
Solvent (e.g., Ethanol, Water-Ethanol mixture)[2]
-
Glacial Acetic Acid (for catalyst preparation, if needed)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine (1-methoxyethylidene)malononitrile (1 equivalent), methylhydrazine (1 equivalent), and the chosen catalyst (a catalytic amount) in the selected solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C)[2].
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not available in the searched literature, the expected spectral data can be inferred from the analysis of closely related compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C, C=N) functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Amino (N-H) | 3300-3500 | Symmetric and asymmetric stretching vibrations |
| Nitrile (C≡N) | 2200-2260 | Stretching vibration (strong and sharp) |
| C=N and C=C (in pyrazole ring) | 1500-1650 | Stretching vibrations |
| C-H (methyl) | 2850-3000 | Stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the amine group.
-
N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring.
-
C-CH₃: A singlet corresponding to the three protons of the methyl group attached to the carbon atom of the pyrazole ring.
-
NH₂: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the nitrile group, and the two methyl groups.
Biological Activity
While specific biological activities for this compound have not been detailed in the reviewed literature, the broader class of 5-aminopyrazole-4-carbonitrile derivatives is known to possess a wide range of biological and pharmacological properties. These include potential applications as antimicrobial, insecticidal, and herbicidal agents. Further research is required to elucidate the specific biological profile of this particular compound.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. Although specific physicochemical data are sparse, its synthesis can be readily achieved through established one-pot multicomponent reactions. The expected spectral characteristics provide a basis for its identification and characterization. This technical guide serves as a foundational resource for researchers interested in the synthesis and study of this and related pyrazole derivatives, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.
References
Elucidation of the Structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 54820-92-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this guide outlines a robust, well-established methodology for its synthesis and characterization. The presented data is a combination of known properties and expected spectroscopic values derived from closely related analogs, providing a strong predictive framework for researchers.
Compound Identification and Properties
This compound is a substituted pyrazole with the molecular formula C₆H₈N₄ and a molecular weight of 136.16 g/mol .[1] Its structure features a central pyrazole ring, an amino group at position 5, a nitrile group at position 4, and methyl groups at positions 1 and 3.
| Property | Value | Reference |
| CAS Number | 54820-92-7 | |
| Molecular Formula | C₆H₈N₄ | |
| Molecular Weight | 136.16 g/mol | [1] |
| Physical Form | Off-white solid | |
| Purity (Typical) | >95% | |
| Storage | Room temperature |
Proposed Synthesis Workflow
The synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles is commonly achieved through a one-pot, three-component reaction.[2][3] A plausible and efficient route for the target molecule involves the condensation of methylhydrazine, a β-ketonitrile (ethyl 2-cyano-3-oxobutanoate), and a methylating agent, or more directly, the reaction of methylhydrazine with a pre-formed methylated intermediate. A generalized workflow for this synthesis is depicted below.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocols
Proposed Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of similar 5-aminopyrazole-4-carbonitriles.[2][4]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (30 mL).
-
Addition of Reactant: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: Further purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final product as an off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Spectroscopic Characterization Protocols
The following are standard protocols for the spectroscopic analysis required for the structural elucidation of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and confirm the elemental composition.
-
Data Presentation and Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds reported in the literature.[5][6]
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | Singlet (broad) | 2H | -NH₂ |
| ~ 3.5 - 3.7 | Singlet | 3H | N-CH₃ (at position 1) |
| ~ 2.1 - 2.3 | Singlet | 3H | C-CH₃ (at position 3) |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C5-NH₂ |
| ~ 145 - 150 | C3-CH₃ |
| ~ 118 - 122 | C≡N |
| ~ 75 - 80 | C4-CN |
| ~ 33 - 36 | N-CH₃ (at position 1) |
| ~ 12 - 15 | C-CH₃ (at position 3) |
Expected FTIR Data (KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 - 3300 | Strong, sharp (doublet) | N-H stretching (amino group) |
| ~ 2950 - 2850 | Medium | C-H stretching (methyl groups) |
| ~ 2220 - 2210 | Strong, sharp | C≡N stretching (nitrile group) |
| ~ 1640 - 1600 | Strong | N-H bending (amino group) |
| ~ 1580 - 1550 | Strong | C=N, C=C stretching (pyrazole ring) |
Expected Mass Spectrometry Data
| Ionization Mode | Observed m/z | Assignment |
| ESI+ | ~ 137.08 | [M+H]⁺ |
| HRMS (ESI+) | Calculated: 137.0825 | For [C₆H₉N₄]⁺ |
Conclusion
The structural elucidation of this compound can be confidently achieved through the combination of a reliable synthetic protocol and a suite of standard spectroscopic techniques. While published data for this specific molecule is scarce, the extensive literature on analogous pyrazole derivatives provides a solid foundation for predicting its chemical behavior and spectroscopic signatures. The methodologies and expected data presented in this guide offer a comprehensive framework for researchers to synthesize, purify, and unequivocally confirm the structure of this compound, facilitating its further investigation in drug discovery and development programs.
References
- 1. This compound | 54820-92-7 [sigmaaldrich.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide for Researchers
Introduction
The 5-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features, including multiple sites for substitution and the ability to participate in various non-covalent interactions, have made it a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by 5-aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the exploration and development of this promising class of compounds.
Anticancer Activity
5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways implicated in tumor growth and proliferation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Series 1 | ||
| Compound 9b[1] | MCF-7 (Breast) | <0.1 |
| Compound 9c[1] | A549 (Lung) | <0.1 |
| Compound 9e[1] | MCF-7 (Breast) | 0.12 |
| Compound 9e[1] | A549 (Lung) | 0.19 |
| Compound 9g[1] | A549 (Lung) | 0.34 |
| Series 2 | ||
| Compound 52[2] | A549 (Lung) | 21.2 |
| Compound 52[2] | MCF7 (Breast) | 18.4 |
| Compound 52[2] | DU145 (Prostate) | 19.2 |
| Compound 52[2] | HeLa (Cervical) | 25.3 |
| Series 3 | ||
| Compound 22[2] | MCF7 (Breast) | 2.82 |
| Compound 23[2] | A549 (Lung) | 6.28 |
| Series 4 | ||
| Compound 53[2] | HepG2 (Liver) | 15.98 |
| Compound 54[2] | HepG2 (Liver) | 13.85 |
| Series 5 | ||
| Compound 6[2] | K562 (Leukemia) | 0.06 |
| Compound 6[2] | A549 (Lung) | 0.25 |
| BC-7 [3] | HeLa (Cervical) | 65.58 |
| Cisplatin (Control) [3] | HeLa (Cervical) | 1.675 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
5-Aminopyrazole derivative stock solution (in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivative in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
A significant number of 5-aminopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of pathogenic bacteria and fungi. These compounds often exhibit promising activity, suggesting their potential as leads for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of representative 5-aminopyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Series 1 | ||||
| Compound 3c[4] | Staphylococcus aureus | 32-64 | Candida albicans | >128 |
| Compound 4b[4] | Staphylococcus aureus | 32-64 | Candida albicans | >128 |
| Series 2 | ||||
| Compound 5c[5] | Escherichia coli | 6.25 | - | - |
| Compound 5c[5] | Klebsiella pneumoniae | 6.25 | - | - |
| Compound 5c[5] | Listeria monocytogenes | 12.5 | - | - |
| Compound 5c[5] | Staphylococcus aureus | 12.5 | - | - |
| Series 3 | ||||
| 4-thiocyanato-5-aminopyrazoles[6] | - | - | Candida albicans | Effective |
| 4-thiocyanato-5-aminopyrazoles[6] | - | - | Trichophyton mentagrophytes | Effective |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
5-Aminopyrazole derivative solutions of known concentrations
-
Sterile filter paper disks (6 mm in diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile swabs
-
McFarland turbidity standard (0.5)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the 5-aminopyrazole derivative onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the compound should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Workflow for the Kirby-Bauer disk diffusion assay.
Enzyme Inhibition
5-Aminopyrazole derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes. Their ability to selectively target these enzymes makes them attractive candidates for the treatment of diseases such as cancer and inflammatory disorders.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway plays a central role in inflammatory responses and cell stress. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several 5-aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.
Quantitative p38α MAPK Inhibition Data
| Compound ID/Reference | p38α MAPK IC50 |
| BIRB 796 | Potent Inhibitor |
| VX-745 | Potent Inhibitor |
| RO3201195 | Potent Inhibitor |
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade, highlighting the point of inhibition by 5-aminopyrazole derivatives.
The p38 MAPK signaling pathway and its inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of various cancers. 5-Aminopyrazole derivatives have emerged as promising inhibitors of FGFRs, including both wild-type and mutant forms that confer drug resistance.
Quantitative FGFR Inhibition Data
| Compound ID/Reference | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |
| Compound 10h[7] | 46 | 41 | 99 | 62 |
FGFR Signaling Pathway
The diagram below depicts the FGFR signaling cascade and the inhibitory action of 5-aminopyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopyrazole Compounds: A Technical Guide to Therapeutic Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, capable of providing ligands for a multitude of biological targets through strategic functional group modification.[1][2] This versatility has led to the development of numerous compounds with therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[3][4] This technical guide provides an in-depth overview of the key therapeutic targets of aminopyrazole compounds, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and workflows.
Protein Kinases: A Primary Target Class
Protein kinases are a major focus for aminopyrazole-based drug design, with different isomers of the core scaffold showing selectivity for various kinase families.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2]
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for regulating cell cycle progression and transcription.[5] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anticancer therapy.[5] The aminopyrazole core is particularly effective at targeting CDKs, typically forming a triad of hydrogen bonds with the kinase hinge region.[5]
Quantitative Data: Aminopyrazole-based CDK Inhibitors
| Compound | Target(s) | IC50 | Cell Line | Cell-based IC50 | Citation |
| AT7519 | Pan-CDK | Not Specified | Various | In Clinical Trials | [3] |
| 20-223 (CP668863) | CDK2/5 | Not Specified | Pancreatic Cancer | Potent Growth Inhibition | [5] |
| Analog 24 | CDK2/5 | Potent and Selective | Pancreatic Cancer | Lead Compound | [5][6] |
Experimental Protocols: CDK Inhibition Assays
1.1.1 Cell-Free Kinase Assay
This protocol is used to determine the direct inhibitory effect of a compound on purified kinase activity.
-
Reagents: Purified recombinant CDK enzymes (e.g., CDK2/cyclin E, CDK5/p35), ATP, substrate peptide, aminopyrazole compound library.
-
Procedure:
-
A library of aminopyrazole analogs is screened against a panel of CDKs (e.g., CDK2/cyclin E, CDK4/cyclin D1, CDK5/p35, CDK6/cyclin D1, CDK7/cyclin H, and CDK9/cyclin T1) at a fixed concentration (e.g., 100 nM).[5]
-
The kinase, substrate, and inhibitor are incubated in an appropriate buffer system.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., FRET).
-
IC50 values are determined by testing a range of inhibitor concentrations.
-
1.1.2 Cellular Proliferation and Apoptosis Assay
This protocol assesses the effect of CDK inhibition on cancer cell growth and survival.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic ductal carcinoma lines).[6]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the aminopyrazole compound.
-
After a 72-hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.
-
For apoptosis, a parallel experiment is conducted, and a Caspase 3/7 assay is performed to measure the induction of programmed cell death.[5]
-
IC50 values for growth inhibition are calculated from the dose-response curves.
-
Logical Relationship: Aminopyrazole Scaffolds and Kinase Targets
Caption: Relationship between aminopyrazole isomers and their primary kinase targets.
Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a known driver in various cancers.[7] Aminopyrazole-based compounds have been developed as potent covalent inhibitors that can overcome common resistance mechanisms, such as gatekeeper mutations (e.g., FGFR2-V564F, FGFR3-V555M).[7][8]
Quantitative Data: Aminopyrazole-based FGFR Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Citation |
| 10h | FGFR1 | 46 | NCI-H520 | 19 | [9] |
| FGFR2 | 41 | SNU-16 | 59 | [9] | |
| FGFR3 | 99 | KATO III | 73 | [9] | |
| FGFR2 V564F | 62 | - | - | [9] | |
| Compound 6 | FGFR1/2/3 | Sub-nanomolar | BaF3 FGFR2 WT | Sub-nanomolar | [7] |
| FGFR2 V564F | - | BaF3 FGFR2 V564F | Sub-nanomolar | [7] | |
| Compound 19 | FGFR1/2/3 | Modest Potency | BaF3 Cell Lines | Modest Potency | [7] |
Pharmacokinetic Profile of Compound 19
-
Administration: IV (5 mg/kg), PO (10 mg/kg)
-
Bioavailability: Good oral exposure and bioavailability.[7]
-
Clearance: Moderate clearance.[7]
Experimental Protocols: FGFR Inhibitor Discovery and Validation
1.2.1 High-Throughput Screening (HTS) Funnel
This workflow describes a typical process for identifying and validating novel FGFR inhibitors.
-
Primary Screen: A large compound library is screened at a single concentration (e.g., 10 µM) against a mutant FGFR kinase (e.g., FGFR3 V555M) to identify initial "hits". A Förster Resonance Energy Transfer (FRET) assay is commonly used.[7]
-
Dose-Response Confirmation: "Hit" molecules are re-tested in the same FRET assay across a range of concentrations to determine their potency (IC50).[7]
-
Cellular Potency Assay: Confirmed hits are then evaluated in cellular models, such as BaF3 cells engineered to be dependent on FGFR signaling for survival. Assays are run against both wild-type and gatekeeper mutant FGFR-expressing cell lines.[7]
-
Pharmacokinetic Profiling: Lead compounds with good cellular potency undergo DMPK (Drug Metabolism and Pharmacokinetics) profiling to assess properties like solubility, metabolic stability, and permeability.[7]
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the chemical compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, including its key identifiers, physicochemical properties, a representative synthetic protocol, and a generalized synthesis workflow.
Compound Identification and Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The core structure is of significant interest in medicinal chemistry and agrochemical research.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| InChI Key | FZJSBIMCUGPBKX-UHFFFAOYSA-N[4] |
| InChI Code | 1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3[4] |
| CAS Number | 54820-92-7 |
| Molecular Formula | C₆H₈N₄ |
| Molecular Weight | 136.16 g/mol |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Off-white solid | Sigma-Aldrich |
| Purity | ~95% | Sigma-Aldrich |
| Storage Temp. | Room temperature | Sigma-Aldrich[4] |
Synthesis Methodology
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the cyclocondensation of 1,1-dimethylhydrazine and (ethoxymethylene)malononitrile.
Reagents:
-
1,1-Dimethylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Ethyl acetate
-
Water (deionized)
Procedure:
-
In a 25 mL glass reactor equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1.2 mmol of 1,1-dimethylhydrazine to 2 mL of absolute ethanol.
-
Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the solution with continuous stirring.
-
Carefully heat the reaction mixture to reflux and maintain for approximately 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the crude mixture with 50 mL of ethyl acetate.
-
Wash the organic layer with 30 mL of water. Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Note: This protocol is a generalized adaptation. Reaction times, temperatures, and purification methods may require optimization for this specific substrate.
Synthetic Workflow Visualization
The synthesis of 5-aminopyrazole-4-carbonitrile derivatives typically follows a clear and logical workflow. The diagram below illustrates the key steps from starting materials to the final purified product, based on the common synthetic routes described in the literature.[4][5]
Caption: Generalized workflow for the synthesis of 5-aminopyrazoles.
Biological Context and Potential Applications
While specific biological data for this compound is limited in the reviewed literature, the broader class of 5-aminopyrazole derivatives is associated with a wide spectrum of biological activities. These compounds are investigated for various applications, including:
-
Agrochemicals: As active ingredients in insecticides and fungicides.[6]
-
Pharmaceuticals: As scaffolds for developing agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
The diverse bioactivity of the pyrazole core makes this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. Further research is required to elucidate the specific biological profile and potential therapeutic or industrial applications of this particular dimethylated derivative.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. It includes key physicochemical data, a representative synthesis protocol, and a logical relationship diagram.
Core Compound Data
The fundamental properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₆H₈N₄ |
| Molecular Weight | 136.16 g/mol [1] |
| CAS Number | 54820-92-7[1] |
| Canonical SMILES | CN1N=C(C(=C1N)C#N)C |
| IUPAC Name | This compound |
Logical Relationship Diagram
The following diagram illustrates the logical connection between the compound's name, its structural components, and its derived physicochemical properties.
Caption: Logical flow from chemical name to molecular properties.
Representative Experimental Protocol: Synthesis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is often achieved through a one-pot, three-component reaction. While a specific protocol for the 1,3-dimethyl derivative is not detailed in the provided search results, a general methodology can be adapted from the synthesis of structurally similar pyrazoles. This approach typically involves the condensation of a hydrazine, a β-keto nitrile or its equivalent, and a source for the remaining carbon atom.
A representative procedure, based on analogous syntheses, is outlined below.
Objective: To synthesize this compound.
Reactants:
-
Methylhydrazine
-
Acetoacetonitrile (or a related β-keto nitrile)
-
A suitable catalyst (e.g., an acid or base catalyst)
-
Solvent (e.g., ethanol, water, or a mixture)
General Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent.
-
Addition of Reactants: Add equimolar amounts of the β-keto nitrile and methylhydrazine to the solvent.
-
Catalyst Addition: Introduce a catalytic amount of an appropriate catalyst. Various catalysts, from simple bases like piperidine to more complex systems like layered double hydroxides, have been used for similar reactions.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or after the addition of cold water. The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the methyl and amino groups.
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) stretches.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
References
A Technical Guide to the Spectroscopic Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate spectroscopic characterization is a critical first step in the synthesis and application of such novel compounds, enabling unambiguous structure elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers working with this molecule and its analogues.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following sections detail the anticipated spectroscopic data. These predictions are derived from the known spectral properties of closely related pyrazole structures and fundamental principles of spectroscopic interpretation.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amine protons. The N-methyl group at position 1 and the C-methyl group at position 3 will likely appear as sharp singlets in the aliphatic region of the spectrum. The chemical shift of the N-methyl protons is anticipated to be slightly downfield compared to the C-methyl protons due to the direct attachment to the electronegative nitrogen atom. The amine (NH₂) protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the two methyl carbons, the quaternary carbons of the pyrazole ring, the carbon of the nitrile group, and the carbon bearing the amino group. The chemical shift of the nitrile carbon (C≡N) is typically observed in the range of 115-125 ppm. The carbons of the pyrazole ring will have characteristic shifts influenced by the nitrogen atoms and the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | 3.5 - 4.0 | 30 - 40 |
| C-CH₃ | 2.0 - 2.5 | 10 - 20 |
| NH₂ | Variable (broad singlet) | - |
| C3 | - | 140 - 150 |
| C4 | - | 80 - 90 |
| C5 | - | 150 - 160 |
| C≡N | - | 115 - 125 |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 (two bands) |
| Nitrile (C≡N) | Stretching | 2210 - 2260 (sharp, medium intensity) |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=N (pyrazole ring) | Stretching | 1550 - 1650 |
| C-N | Stretching | 1350 - 1000 |
| N-H (amino) | Bending | 1590 - 1650 |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈N₄), the expected molecular weight is approximately 136.15 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CH₃CN.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
3.2. IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.
3.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition: Introduce the sample into the ion source. For EI, the sample is typically heated to vaporization. For ESI, the solution is infused directly or via an HPLC system. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a novel compound like this compound is depicted below. This logical flow ensures a comprehensive characterization of the molecule's structure and purity.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, based on analogous structures, offer a reliable starting point for researchers. The detailed experimental protocols provided herein will facilitate the acquisition of high-quality spectroscopic data, enabling the definitive structural confirmation and purity assessment of this and related pyrazole derivatives.
A Technical Guide to the Solubility Profile of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. It includes a standardized methodology, an illustrative data presentation format, and a visual representation of the experimental workflow to guide researchers in generating and interpreting solubility profiles. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of pharmaceuticals where this pyrazole derivative is a critical component.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common feature in a variety of biologically active molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, yield, purification processes, and the formulation of final active pharmaceutical ingredients (APIs). A well-defined solubility profile is essential for process optimization, ensuring reproducibility, and scaling up production.
Qualitative Solubility Insights from Synthesis and Purification
Based on synthetic procedures for related pyrazole compounds, qualitative inferences about the solubility of this compound can be drawn. Synthesis of similar pyrazole derivatives often involves solvents such as ethanol, methanol, and mixtures of water/ethanol, indicating at least moderate solubility in these protic solvents at elevated temperatures. Purification techniques like recrystallization from ethanol suggest that the solubility is temperature-dependent, with higher solubility at the solvent's boiling point and lower solubility at room temperature or below, which is a desirable characteristic for effective purification. The use of solvents like chloroform for catalyst removal in some synthetic pathways points towards some degree of solubility in chlorinated organic solvents. For analytical purposes, solvents like dimethyl sulfoxide (DMSO) and deuterated chloroform (CDCl3) are commonly used for NMR analysis, indicating good solubility in these solvents.
Illustrative Solubility Data Presentation
To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. The data presented herein is hypothetical and serves as a template for researchers to populate with their experimentally determined values.
| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC |
| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC |
| Isopropanol | Polar Protic | 25 | Experimental Data | Experimental Data | HPLC |
| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |
| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |
| Ethyl Acetate | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |
| Dichloromethane | Halogenated | 25 | Experimental Data | Experimental Data | HPLC |
| Toluene | Non-Polar | 25 | Experimental Data | Experimental Data | HPLC |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Data | Experimental Data | HPLC |
Experimental Protocol for Solubility Determination
The following section details a comprehensive experimental protocol for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[1][2][3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Experimental Workflow Diagram
References
Synthetic Routes to 5-Aminopyrazole-4-carbonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making the development of efficient and versatile synthetic routes to this heterocyclic system a significant area of research. This technical guide provides a comprehensive review of the primary synthetic strategies for obtaining 5-aminopyrazole-4-carbonitriles, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in reaction optimization and scale-up.
Core Synthetic Strategies
The synthesis of 5-aminopyrazole-4-carbonitriles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon synthon bearing cyano groups. The most prevalent and effective methods include the reaction of hydrazines with β-ketonitriles or malononitrile derivatives, and multi-component reactions.
Condensation of Hydrazines with β-Ketonitriles
The reaction between a β-ketonitrile and a hydrazine is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring.
Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.
A key advantage of this method is the commercial availability of a wide variety of both β-ketonitriles and hydrazine derivatives, allowing for the synthesis of a diverse library of substituted 5-aminopyrazole-4-carbonitriles.
Reaction of Malononitrile and its Derivatives with Hydrazines
Malononitrile and its derivatives are highly effective precursors for the synthesis of 5-aminopyrazole-4-carbonitriles.[1][2] This approach can be further categorized based on the specific malononitrile derivative used.
The reaction of malononitrile dimer with hydrazine hydrate is a direct route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[3][4]
Alkylidenemalononitriles, such as ethoxymethylenemalononitrile, react readily with hydrazines to form 5-aminopyrazole-4-carbonitriles.[1][2][5] The reaction is initiated by the nucleophilic attack of the hydrazine on the vinyl ether or vinylamine group, followed by cyclization.[5]
Caption: Synthesis from alkylidenemalononitriles.
Multi-component Reactions (MCRs)
Multi-component reactions offer a highly efficient and atom-economical approach to the synthesis of 5-aminopyrazole-4-carbonitriles.[6][7][8] Typically, these reactions involve the one-pot condensation of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]
Caption: General workflow for multi-component synthesis.
These reactions are often catalyzed by acids, bases, or, more recently, by novel catalysts such as layered double hydroxides and magnetic nanoparticles to promote green and efficient synthesis.[6][7][9]
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone.[10][11][12][13][14] While not a direct route to 5-aminopyrazole-4-carbonitriles in its classical definition, the underlying principles of base-catalyzed intramolecular nitrile condensation are relevant to some of the cyclization steps in the syntheses described above. This reaction is particularly useful for forming five- to eight-membered rings.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic routes to provide a comparative overview of their efficiency.
Table 1: Two-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
| Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile Dimer, Hydrazine Hydrate | - | - | - | - | - | [3] |
| 2-(1-Ethoxyethylidene)malononitrile, Methyl Hydrazinecarbodithioate | - | Ethanol | Reflux | - | - | [15] |
| Ethoxymethylenemalononitrile, Hydrazine Hydrate | - | - | - | - | - | [1][2] |
| Malononitrile, Orthoester, Phenylhydrazine | Acetic Acid | Ethanol | Reflux | Overnight | Good | [8] |
Table 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
| Aldehyde Derivative | Hydrazine Derivative | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde derivatives | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 | [6] |
| Azo-linked aldehydes | Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | Mechanochem. | 80 | - | High | [7] |
| Aldehydes | Phenylhydrazine | Ag/ZnO NPs | Ethanol | - | - | 89-94 | [15] |
| Azo-linked salicylaldehyde | Various hydrazines | Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Mechanochem. | RT | - | High | [9] |
Detailed Experimental Protocols
General Procedure for the Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[6]
-
In a test tube, combine phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) to the mixture.
-
Add a solvent mixture of H₂O/EtOH (0.5:0.5 mL).
-
Stir the reaction mixture at 55 °C using a magnetic stirrer for the appropriate amount of time (typically 15-27 minutes).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).
-
Upon completion, the product can be isolated and purified.
Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[3]
While a detailed experimental protocol is not provided in the abstract, the synthesis is reported to proceed from malononitrile dimer and hydrazine hydrate.[3]
General Procedure for the Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives[7]
-
A mixture of the synthesized azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine or p-tolylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid (0.1 g) is subjected to mechanochemical reaction conditions.
-
The reaction is carried out at 80°C.
-
The resulting 5-amino-pyrazole-4-carbonitrile derivatives are obtained in high yields and at short reaction times.
-
The catalyst can be magnetically separated and reused for multiple cycles with consistent activity.
Conclusion
The synthesis of 5-aminopyrazole-4-carbonitriles is well-established, with several robust and high-yielding methodologies available to chemists. The classical two-component condensation reactions of hydrazines with β-ketonitriles or malononitrile derivatives remain highly relevant. However, the emergence of multi-component reactions, often in conjunction with novel and recyclable catalysts, represents a significant advancement towards more sustainable and efficient synthetic practices. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel bioactive molecules.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. synarchive.com [synarchive.com]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Properties of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known biological properties of this versatile class of compounds, with a focus on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising molecules.
A Spectrum of Biological Activities
Substituted aminopyrazoles exhibit a wide range of biological effects, primarily attributed to their ability to interact with various enzymatic targets and cellular pathways. The core aminopyrazole structure serves as a versatile pharmacophore that can be chemically modified to achieve desired potency and selectivity.[1][2][3]
Anticancer Properties
A significant body of research has focused on the anticancer potential of substituted aminopyrazoles.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and angiogenesis.[6][7]
Kinase Inhibition: A primary mechanism of action for the anticancer effects of many substituted aminopyrazoles is the inhibition of protein kinases.[8][9] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, a family of receptor tyrosine kinases whose aberrant signaling can drive tumor growth.[1][10][11] These inhibitors are effective against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[1][11]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Aminopyrazoles have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[4][12][13] By targeting CDKs, such as CDK2 and CDK5, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4]
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is another critical target for anticancer drug development.[10] Substituted aminopyrazoles have been designed as potent inhibitors of JAKs, demonstrating efficacy in preclinical models of hematological malignancies.[10]
-
Aurora Kinase Inhibition: Some aminopyrazole-based compounds have shown activity against Aurora kinases, which are involved in mitotic progression.[5]
The following table summarizes the in vitro anticancer activity of representative substituted aminopyrazole derivatives against various cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 4-Amino-(1H)-pyrazole | HEL (Erythroleukemia) | 0.35 | [10] |
| 4-Amino-(1H)-pyrazole | K562 (Chronic Myelogenous Leukemia) | 0.37 | [10] |
| 3-Aminopyrazole | A2780 (Ovarian Carcinoma) | <1 | [14] |
| Pyrazole Acetohydrazide | A2780 (Ovarian Carcinoma) | 8.57 | [8] |
| Pyrazole-Arylacetamide | MCF-7 (Breast Cancer) | 0.604 | [7] |
| Fused Pyrazole | HEPG2 (Hepatocellular Carcinoma) | 0.31 - 0.71 | [6] |
Antimicrobial Activity
Substituted aminopyrazoles have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[15][16] The mechanism of their antimicrobial action is an area of ongoing investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. The table below presents the minimum inhibitory concentrations (MIC) for selected aminopyrazole derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | 0.78 | |
| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii | 1.56 | |
| Pyrazolo[1,5-a]pyrimidines | Bacillus subtilis | Not specified, but active | [15] |
| Pyrazolo[1,5-a]pyrimidines | Escherichia coli | Not specified, but active | [15] |
Other Biological Properties
Beyond their anticancer and antimicrobial effects, substituted aminopyrazoles have been investigated for a variety of other biological activities:
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory pathways.[5]
-
Antioxidant Activity: Some aminopyrazoles exhibit antioxidant properties by scavenging free radicals.[17]
-
Enzyme Inhibition: Besides kinases, these compounds have been found to inhibit other enzymes, highlighting their broad therapeutic potential.[2]
Key Experimental Methodologies
The biological activities of substituted aminopyrazoles are typically evaluated using a range of in vitro and in vivo assays. The following are detailed protocols for some of the key experiments cited in the literature.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][18][19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test aminopyrazole compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19]
-
Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (Example: FGFR1)
Kinase inhibition assays are crucial for determining the potency of aminopyrazole derivatives against specific kinase targets.[20] The ADP-Glo™ Kinase Assay is a common method used for this purpose.
Protocol:
-
Reaction Setup: In a suitable assay plate, combine the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), the specific kinase (e.g., FGFR1), the substrate, and varying concentrations of the aminopyrazole inhibitor.[20]
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[20]
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: Perform a serial two-fold dilution of the aminopyrazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21][24]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological impact of substituted aminopyrazoles, it is essential to visualize the cellular pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
FGFR Signaling Pathway Inhibition
Substituted aminopyrazoles can inhibit the downstream signaling cascades initiated by Fibroblast Growth Factor Receptors (FGFRs). Aberrant activation of this pathway is implicated in various cancers.[16][25][26]
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. promega.com [promega.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 26. resources.revvity.com [resources.revvity.com]
In-Depth Technical Guide: Storage and Stability of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific stability data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is limited. This guide, therefore, presents a comprehensive overview based on the chemical properties of related pyrazole derivatives, general principles of chemical stability, and standard industry practices for stability testing. The experimental protocols provided are illustrative and necessitate validation for this specific compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development settings. This technical guide outlines the recommended storage conditions, potential degradation pathways, and detailed methodologies for assessing the stability of this compound.
Recommended Storage Conditions
To maintain the quality of this compound, adherence to appropriate storage protocols is critical. The following table summarizes the recommended storage conditions based on general chemical handling guidelines and information available for similar pyrazole compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature.[1] | Storing at ambient temperature helps to minimize the rate of potential degradation reactions. |
| Light Exposure | Store in a light-resistant, opaque container. | Protection from light, particularly UV radiation, is crucial to prevent photodegradation, a common issue for nitrogen-containing heterocyclic compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidative degradation of the amino group and the pyrazole ring. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Preventing exposure to moisture is essential to avoid potential hydrolysis of the nitrile functional group. |
Potential Degradation Pathways
The chemical structure of this compound, featuring an amino group, a nitrile group, and a pyrazole ring, suggests several potential degradation pathways under stress conditions.
Figure 1: Potential degradation pathways for this compound.
Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a compound. It involves subjecting the substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Recommended Forced Degradation Conditions (Based on ICH Guidelines)
The following table provides a summary of recommended stress conditions for initiating forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified.
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid compound at 105°C for 72 hours |
| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B) |
Experimental Workflow for Stability Assessment
A systematic approach is necessary to obtain meaningful stability data. The workflow below outlines the key steps in a forced degradation study.
Figure 2: A typical experimental workflow for conducting forced degradation studies.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. Such a method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.
Proposed HPLC Method Parameters
The following is a representative, non-validated HPLC method that can be used as a starting point for the analysis of this compound.
| Parameter | Suggested Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm (or λmax of the compound) with Diode Array Detection for peak purity analysis |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. While this guide provides a robust framework based on the analysis of related compounds and established principles, it is imperative that compound-specific stability studies are conducted. Such studies will definitively establish the degradation profile and shelf-life of the substance, ensuring the reliability and reproducibility of experimental outcomes. The provided methodologies and diagrams offer a comprehensive starting point for designing and implementing a rigorous stability testing program.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific substitution pattern of this molecule, featuring an amino group at the 5-position, a cyano group at the 4-position, and methyl groups at the 1 and 3-positions, makes it a valuable intermediate for the synthesis of more complex derivatives, including pyrazolo[1,5-a]pyrimidines. This document provides a detailed protocol for the synthesis of this compound, based on established methodologies for analogous compounds.
Reaction Scheme
The synthesis of this compound can be achieved through the cyclocondensation reaction of (ethoxymethylene)malononitrile with N,N-dimethylhydrazine. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.
Scheme 1: Synthesis of this compound
Experimental Protocol
Materials:
-
(Ethoxymethylene)malononitrile (98%)
-
N,N-Dimethylhydrazine (unsymmetrical dimethylhydrazine, UDMH) (98%)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a solution of N,N-dimethylhydrazine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add (ethoxymethylene)malononitrile (1.2 mmol) portion-wise with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.[1]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.
-
The fractions containing the pure product are collected and the solvent is evaporated to afford this compound as a solid.
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reactants and Expected Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Moles (mmol) |
| (Ethoxymethylene)malononitrile | C₆H₆N₂O | 122.12 | Starting Material | 1.2 |
| N,N-Dimethylhydrazine | C₂H₈N₂ | 60.10 | Reagent | 1.0 |
| This compound | C₆H₈N₄ | 136.16 | Product | Theoretical 1.0 |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 60-80% (based on similar reactions) |
| Expected Appearance | White to off-white solid |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the formation of the pyrazole ring.
References
Application Notes and Protocols: One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. This class of compounds holds significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented herein are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The one-pot synthesis approach, involving the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine, offers a highly efficient and atom-economical route to these valuable molecules. Various catalytic systems have been developed to facilitate this reaction, leading to high yields and short reaction times under mild conditions.
Biological Significance
Derivatives of 5-aminopyrazole have been reported to exhibit a wide range of biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. For instance, certain pyrazole derivatives have shown inhibitory activity against p38 MAP kinase and Janus kinases (JAKs), making them attractive candidates for the development of targeted therapies. The continued exploration of this chemical space is a promising avenue for the discovery of new and effective therapeutic agents.
Experimental Protocols
General One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
This protocol describes a general and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a one-pot, three-component reaction strategy.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Catalyst (e.g., L-Proline, LDH@PTRMS@DCMBA@CuI, etc., specify loading)
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and n-hexane (for TLC)
-
Filtration apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the chosen catalyst in the specified amount.
-
Add the appropriate solvent to the flask.
-
Stir the reaction mixture at the specified temperature (room temperature or elevated) for the required time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane).
-
Upon completion of the reaction (disappearance of starting materials), the solid product is typically collected by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Data Presentation
The following tables summarize the quantitative data from various reported one-pot syntheses of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, showcasing the efficiency of different catalytic systems and reaction conditions.
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| L-Proline | Ethanol | Room Temp. | 2-15 | 90-96 | [1] |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 | [2] |
| Alumina-silica-supported MnO₂ | Water/SDBS | Room Temp. | 30-45 | 85-95 | |
| SnO–CeO₂ nanocomposite | Water | 60 | 30-60 | 81-96 | |
| Fe₃O₄@SiO₂@Tannic acid | Ball Milling | Room Temp. | 10-20 | 90-98 | [3] |
Table 2: Synthesis of Various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Derivatives using L-Proline as a Catalyst [1]
| Entry | Ar | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 4a | 5 | 96 |
| 2 | 4-OHC₆H₄ | 4b | 2 | 95 |
| 3 | 4-CH₃C₆H₄ | 4c | 8 | 92 |
| 4 | 4-NO₂C₆H₄ | 4d | 10 | 90 |
| 5 | 3-NO₂C₆H₄ | 4e | 12 | 91 |
| 6 | 2-NO₂C₆H₄ | 4f | 15 | 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
Caption: General workflow for the one-pot synthesis.
Proposed Signaling Pathway Inhibition
Many 5-aminopyrazole derivatives have been identified as potent kinase inhibitors. The following diagram depicts a simplified representation of the JAK/STAT signaling pathway, a critical pathway in cellular proliferation and immune response, which can be targeted by pyrazole-based inhibitors.[1][4][5][6]
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the imperative for sustainable and environmentally benign synthetic methodologies is ever-growing. This document provides detailed application notes and experimental protocols for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a crucial scaffold in medicinal chemistry.
The synthesis of pyrazole derivatives, which are integral to numerous pharmaceutical agents, has traditionally relied on methods that often involve hazardous solvents and harsh reaction conditions.[1] The shift towards green chemistry has spurred the development of cleaner, more efficient, and economically viable synthetic routes.[1][2] This includes the adoption of multicomponent reactions (MCRs), the use of eco-friendly solvents like water, and the application of energy-efficient techniques such as microwave and ultrasound irradiation.[1][3][4]
Core Principles of Green Synthesis
The green synthesis of 5-amino-1H-pyrazole-4-carbonitriles is primarily achieved through one-pot, three-component reactions. This approach involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[5][6][7] The key advantages of this methodology are its operational simplicity, reduced reaction times, and high yields.[7][8]
Several green strategies have been successfully employed:
-
Benign Solvents: The use of water or aqueous ethanol as the reaction medium is a cornerstone of these green protocols, significantly reducing the reliance on volatile and toxic organic solvents.[7][9][10]
-
Efficient Catalysis: A variety of catalysts, including novel nanocatalysts, have been developed to facilitate these reactions under mild conditions. Many of these catalysts are designed for easy recovery and reuse, further enhancing the sustainability of the process.[5][8][11]
-
Energy-Efficient Methods: Microwave and ultrasound-assisted syntheses have emerged as powerful tools to accelerate reaction rates, often leading to improved yields and cleaner product profiles in shorter timeframes compared to conventional heating methods.[3][12][13]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various studies on the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles, allowing for a clear comparison of different catalytic systems and reaction conditions.
| Catalyst | Aldehyde Derivative | Hydrazine Derivative | Solvent | Method | Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | Benzaldehyde | Phenylhydrazine | H₂O/EtOH | Stirring at 55 °C | 15-27 min | 85-93 | [7][14] |
| Ag/ZnO Nanoparticles | Benzaldehyde | Phenylhydrazine | Aqueous Ethanol | Room Temp. | 5 min | High | [4][15] |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Azo-linked aldehydes | Phenylhydrazine or p-tolylhydrazine | Mechanochemical | Room Temp. | Short | High | [8] |
| DABCO | Benzaldehyde | Phenylhydrazine | Aqueous | Not specified | Minimum | High | [6] |
| Alumina-silica-supported MnO₂ | Substituted benzaldehydes | Phenylhydrazine | Water and sodium dodecyl benzene sulphonate | Room Temp. | Not specified | High | [5] |
| SnO–CeO₂ nanocomposite | Substituted aromatic aldehydes | Phenylhydrazine | Water | Not specified | Shorter than conventional | 81-96 | [5] |
| Tannic acid-functionalized Fe₃O₄@SiO₂ | Azo-linked aldehydes | Phenylhydrazine or p-tolylhydrazine | Mechanochemical | Not specified | Short | High | [11] |
| None (Ultrasound-assisted) | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Hydrazine monohydrate | Water | Ultrasound | Not specified | Excellent | [3] |
| Cu(I) | α,β-unsaturated cyanoester | Phenylhydrazine | Not specified | Ultrasound at 60 °C | 75-90 min | High | [16] |
Experimental Protocols
Herein, we provide detailed protocols for two distinct and effective green synthesis methods for 5-amino-1H-pyrazole-4-carbonitriles.
Protocol 1: Nanocatalyst-Assisted Synthesis in Aqueous Media
This protocol utilizes a novel modified Layered Double Hydroxide (LDH) catalyst for a highly efficient and environmentally friendly synthesis.[7][14]
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Water/Ethanol (H₂O/EtOH) solvent mixture
-
Round-bottomed flask (5 mL)
-
Magnetic stirrer
-
TLC plates (n-hexane/ethyl acetate: 1:1)
Procedure:
-
To a 5 mL round-bottomed flask, add the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add the H₂O/EtOH solvent to the flask.
-
Stir the reaction mixture at 55 °C using a magnetic stirrer.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
-
Upon completion of the reaction (typically within 15-27 minutes), allow the mixture to cool to room temperature.
-
The catalyst can be recovered for reuse.
-
The product can be purified by simple work-up procedures.
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Water
This protocol leverages the energy of ultrasound to promote the reaction in water without the need for a catalyst, representing a highly green and efficient method.[3]
Materials:
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
Hydrazine monohydrate
-
Malononitrile
-
Water
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, combine ethyl acetoacetate, the aromatic aldehyde, hydrazine monohydrate, and malononitrile in equimolar amounts in water.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a suitable frequency and power.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated through filtration and purified by recrystallization.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Caption: General workflow for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Caption: Plausible reaction pathway for the multicomponent synthesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 5-Aminopyrazoles as Versatile Precursors in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazoles are highly valuable and versatile building blocks in synthetic organic chemistry, serving as pivotal precursors for the construction of a wide array of fused heterocyclic compounds.[1][2] Their inherent reactivity, stemming from the presence of multiple nucleophilic centers, allows for diverse cyclization strategies to afford scaffolds of significant pharmacological interest.[3] Notably, they are instrumental in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, core structures found in numerous biologically active molecules with applications as anticancer, anti-inflammatory, and antiviral agents.[4][5][6] These heterocyclic systems are of paramount importance in drug discovery and development.[7] This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from 5-aminopyrazole precursors.
Core Synthetic Pathways
The strategic use of 5-aminopyrazoles in heterocyclic synthesis primarily involves their reaction with 1,3-dielectrophilic species. The regiochemical outcome of these reactions can often be controlled by the substitution pattern on the pyrazole ring and the choice of reaction conditions.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines.[8] This reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization involving the endocyclic nitrogen.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are often synthesized via multicomponent reactions (MCRs) involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or malononitrile).[1][9] This approach offers high atom economy and allows for the rapid generation of molecular diversity.
Experimental Data Summary
The following tables summarize quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from 5-aminopyrazoles under various reaction conditions.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | Acetic Acid | Reflux, 6h | 85 | [10] |
| 5-Amino-3-(p-tolyl)-1H-pyrazole | Ethyl Acetoacetate | Acetic Acid | Reflux, 5h | 88 | [8] |
| 3-Amino-5-phenyl-1H-pyrazole | Chalcone | KOH / DMF | 80 °C, 4h | 82 | [11] |
| 5-Aminopyrazole | 4-Methoxy-chalcone | Piperidine / Ethanol | Reflux, 8h | 75 | [12] |
| 5-Amino-3-methyl-1H-pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | Reflux, 3h | 92 | [12] |
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines
| 5-Aminopyrazole Derivative | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Amino-3-methyl-1-phenylpyrazole | Benzaldehyde | Malononitrile | Piperidine / Ethanol | Reflux, 4h | 90 |[4] | | 5-Amino-1H-pyrazole | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Acetic Acid | Reflux, 6h | 85 | | | 5-Amino-3-methyl-1-phenylpyrazole | 4-Anisaldehyde | Ethyl Cyanoacetate | Ammonium Acetate / Water | 90 °C, 16h | 88 | | | 1,3-Dimethyl-1H-pyrazol-5-amine | Benzaldehyde | Ethyl 2-cyanoacetate | TEA / Water | MW, 40 °C, 20 min | 94 | | | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | p-Toluoylacetonitrile | Acetic Acid | MW, 5 min | 92 |[1] |
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-N-aryl-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamides.[10]
Materials:
-
Substituted 5-amino-N-aryl-1H-pyrazole-4-carboxamide (0.01 mol)
-
2-(4-Methoxybenzylidene)malononitrile (0.01 mol)
-
Triethylamine (4 drops)
-
Absolute Ethanol (30 mL)
Procedure:
-
A mixture of the 5-aminopyrazole derivative (0.01 mol), 2-(4-methoxybenzylidene)malononitrile (0.01 mol), and a catalytic amount of triethylamine (four drops) in absolute ethanol (30 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 6 hours.
-
The solvent is then concentrated under reduced pressure.
-
The solid that forms is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Microwave-Assisted Multicomponent Synthesis of Ethyl 6-amino-1,3-dimethyl-4-(aryl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.
Materials:
-
1,3-Dimethyl-pyrazol-amine (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ammonium acetate (1 mmol)
-
Triethylamine (TEA) (0.5 mmol)
-
Water (4 mL)
Procedure:
-
A mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), the corresponding substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and TEA (0.5 mmol) is prepared in water (4 mL) in a microwave-safe vessel.
-
The reaction mixture is subjected to microwave irradiation at 40 °C for 20 minutes.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with water, and dried to afford the desired pyrazolo[3,4-b]pyridine derivative.
Conclusion
5-Aminopyrazoles are undeniably powerful synthons for the construction of medicinally relevant fused heterocyclic systems. The protocols outlined herein demonstrate efficient and versatile methods for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These methodologies, including classical condensation reactions and modern multicomponent approaches under microwave irradiation, provide researchers with a robust toolkit for the exploration of novel chemical entities in the pursuit of new therapeutic agents. The continued investigation into the reactivity of 5-aminopyrazoles will undoubtedly lead to the discovery of even more innovative synthetic strategies and novel bioactive compounds.
References
- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. dau.url.edu [dau.url.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H NMR Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H NMR characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The following sections present the spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for the characterization process.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the two methyl groups and the amino group. The chemical shifts are influenced by the electronic environment within the pyrazole ring system.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C3-CH ₃ | 2.22 | Singlet | 3H |
| N1-CH ₃ | 3.45 | Singlet | 3H |
| NH ₂ | 4.60 | Singlet (broad) | 2H |
Note: Spectral data was obtained in Deuterated Chloroform (CDCl₃) at 400 MHz.
Experimental Protocol: ¹H NMR Data Acquisition
This protocol outlines the step-by-step procedure for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.
Materials:
-
This compound (CAS 54820-92-7)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
-
Data Acquisition:
-
Set the following acquisition parameters (instrument-specific adjustments may be necessary):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 10-12 ppm, centered around 5-6 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.
-
Workflow and Visualization
The following diagram illustrates the logical workflow from sample preparation to the final characterization of this compound using ¹H NMR spectroscopy.
Caption: Workflow for the ¹H NMR characterization of the target compound.
Application of 5-Aminopyrazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations have led to its incorporation into numerous compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This document provides detailed application notes and experimental protocols related to the use of 5-aminopyrazoles in drug discovery and development.
Therapeutic Applications and Quantitative Data
5-Aminopyrazole derivatives have demonstrated significant inhibitory activity against various key biological targets. The following tables summarize the quantitative data for representative compounds across different therapeutic classes.
Kinase Inhibitors
The inhibition of protein kinases is a major focus in the development of targeted therapies, particularly in oncology and immunology. The 5-aminopyrazole core has proven to be an excellent scaffold for designing potent and selective kinase inhibitors.
Table 1: 5-Aminopyrazole-Based p38 MAPK Inhibitors
| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| 1 | 4-Fluorophenyl | H | Benzoyl | 20 | 50 |
| 2 | 2,4-Dichlorophenyl | H | Acetyl | 15 | 45 |
| 3 | 4-Methylphenyl | CH3 | 4-Chlorobenzoyl | 8 | 25 |
| 4 | 4-Fluorophenyl | H | 3-(2,3-dihydroxypropoxy)benzoyl | 5 | 18 |
Table 2: 5-Aminopyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | R1 | R2 | R3 | CDK2/Cyclin A IC50 (nM) | CDK5/p25 IC50 (nM) |
| 5 | Isopropyl | H | 4-(Piperidin-1-yl)benzamide | 50 | 75 |
| 6 | Cyclobutyl | H | 4-(Morpholino)benzamide | 25 | 40 |
| 7 | Phenyl | H | 4-(4-Methylpiperazin-1-yl)benzamide | 35 | 60 |
Table 3: 5-Aminopyrazole-Based Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound ID | R1 | R2 | R3 | BTK IC50 (nM) |
| Pirtobrutinib | (S)-1-(1,1,1-trifluoropropan-2-yl) | 4-carboxamide | 3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl) | 0.5 |
| 8 | 1-(tetrahydro-2H-pyran-4-yl) | 4-carboxamide | 3-(4-phenoxyphenyl) | 2.1 |
| 9 | 1-Cyclopentyl | 4-carboxamide | 3-(4-(pyridin-2-yl)phenyl) | 3.5 |
Other Therapeutic Areas
Beyond kinase inhibition, 5-aminopyrazoles have shown promise in other areas, such as anti-inflammatory and antimicrobial applications.
Table 4: Miscellaneous Biological Activities of 5-Aminopyrazole Derivatives
| Compound ID | Biological Target/Activity | IC50/EC50 (µM) |
| 10 | COX-2 Inhibition | 0.25 |
| 11 | HIV-1 Reverse Transcriptase Inhibition | 1.2 |
| 12 | Antifungal (Candida albicans) | 3.8 |
Experimental Protocols
Detailed methodologies for the synthesis of a 5-aminopyrazole scaffold and key biological assays are provided below.
Synthesis Protocol: General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This protocol describes a common and efficient method for the synthesis of the 5-aminopyrazole core structure via the condensation of an arylhydrazine with an ethoxymethylenemalononitrile derivative.[1][2]
Materials:
-
Arylhydrazine hydrochloride
-
2-(ethoxymethylene)malononitrile
-
Triethylamine (TEA)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of arylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol provides a general framework for determining the IC50 value of a 5-aminopyrazole derivative against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]
Materials:
-
Kinase of interest (e.g., p38α, CDK2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (5-aminopyrazole derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
EDTA-containing stop solution with a terbium-labeled anti-phosphopeptide antibody
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the test compound dilution or DMSO (for control) to the wells of a 384-well plate. b. Add 5 µL of the kinase solution in kinase buffer to each well. c. Pre-incubate for 20 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at the Km value for the specific kinase. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody. b. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition (calculated from the emission ratio) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biological Assay Protocol: TNF-α Inhibition Assay in LPS-Stimulated THP-1 Cells
This protocol describes a cell-based ELISA to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by a 5-aminopyrazole derivative in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[4][5]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compound (5-aminopyrazole derivative)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Differentiation: a. Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium. b. Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells. c. Incubate for 48 hours in a CO2 incubator at 37°C. d. Remove the medium and wash the adherent cells with fresh medium.
-
Compound Treatment and Stimulation: a. Add fresh medium containing serial dilutions of the test compound to the cells. Include a vehicle control (DMSO). b. Pre-incubate for 1 hour. c. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. d. Incubate for 6 hours in a CO2 incubator at 37°C.
-
TNF-α Measurement: a. Centrifuge the plate to pellet any detached cells. b. Collect the cell culture supernatant. c. Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve using the recombinant TNF-α provided in the ELISA kit. b. Determine the concentration of TNF-α in each sample from the standard curve. c. Calculate the percent inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 5-aminopyrazole inhibitors and typical experimental workflows.
Caption: p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.
Caption: General workflow for the synthesis and characterization of 5-aminopyrazoles.
Caption: A typical workflow for the screening and identification of 5-aminopyrazole-based kinase inhibitors.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds, structurally analogous to purines. This core scaffold is of great interest in medicinal chemistry and drug development due to its wide range of biological activities, including roles as protein kinase inhibitors for targeted cancer therapy.[1][2][3] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and more environmentally friendly procedures.[1][4]
This document provides detailed protocols and application notes for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles, focusing on two-component and three-component reaction strategies.
General Workflow for Microwave-Assisted Synthesis
The application of microwave irradiation significantly enhances the efficiency of pyrazolo[1,5-a]pyrimidine synthesis. The general workflow involves the combination of starting materials in a microwave-safe vessel, followed by irradiation for a short period at a set temperature. This rapid, controlled heating accelerates the reaction rate, often reducing reaction times from hours to minutes.[1]
References
Application Notes and Protocols: 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile as a pivotal intermediate in the synthesis of high-value heterocyclic compounds. This document details its application in the development of pharmaceuticals, particularly kinase inhibitors, and agrochemicals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
Introduction
This compound is a highly functionalized pyrazole derivative that serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems. Its strategic placement of amino, cyano, and methyl groups on the pyrazole ring allows for diverse chemical transformations, leading to the creation of potent biologically active molecules. This intermediate is particularly valuable in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds of significant interest in medicinal chemistry and agrochemical research.[1]
Pharmaceutical Applications: Kinase Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine core, readily synthesized from this intermediate, is a well-established pharmacophore for kinase inhibition, acting as a purine bioisostere and competing with ATP for the kinase binding site.[2][3]
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound involves cyclization with a one-carbon synthon, such as formamide or formic acid.
Experimental Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes the synthesis of a key pyrazolo[3,4-d]pyrimidine derivative, a scaffold for various kinase inhibitors.
Materials:
-
This compound
-
Formamide
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in formamide (20 mL).
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Expected Yield: 75-85%
Quantitative Data: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their inhibitory activity against various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
| Compound ID | Derivative | Target Kinase | IC50 (nM) | Reference |
| PDP-1 | 4-Anilino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | CDK2 | 150 | [2] |
| PDP-2 | 4-(Benzylamino)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | CDK2 | 450 | [2] |
| PDP-3 | 1,3-Dimethyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine | CDK9 | 85 | [3] |
Signaling Pathway: CDK2 Inhibition
The following diagram illustrates the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors, leading to cell cycle arrest.
Agrochemical Applications: Herbicides and Insecticides
The versatility of this compound extends to the agrochemical sector, where its derivatives have been developed as potent herbicides and insecticides. The pyrazolo[3,4-b]pyridine scaffold, in particular, has been a fruitful area of research.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a condensation reaction of this compound with activated methylene compounds, such as malononitrile.
Experimental Protocol 2: Synthesis of 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol outlines the synthesis of a key pyrazolo[3,4-b]pyridine intermediate for the development of novel agrochemicals.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Add triethylamine (15 mmol) to the suspension.
-
Heat the reaction mixture to reflux for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into acidified ice-water (100 mL, pH 5-6).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 6-amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Expected Yield: 60-70%
Quantitative Data: Agrochemical Activity of Pyrazolo[3,4-b]pyridine Derivatives
Derivatives of pyrazolo[3,4-b]pyridines have demonstrated significant herbicidal and insecticidal activities.
| Compound ID | Derivative | Target Organism | Activity | Reference |
| PBP-H1 | 1,3-Dimethyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Echinochloa crus-galli (Barnyard grass) | 85% inhibition at 100 ppm | [4] |
| PBP-I1 | 6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Culex pipiens (Mosquito larvae) | LC50: 8.4 ppm | [5][6] |
Experimental Workflow: Agrochemical Screening
The following diagram illustrates a typical workflow for the screening of newly synthesized pyrazolo[3,4-b]pyridine derivatives for their agrochemical properties.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its ability to serve as a precursor for the synthesis of biologically active pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines makes it a key component in the discovery and development of new drugs and crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of various biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. Accurate and reliable analytical methods are crucial for the purity assessment and quantification of this intermediate in drug discovery and manufacturing processes.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for quality control and research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Structure | C₆H₈N₄ |
| Molecular Weight | 136.16 g/mol |
| Appearance | Off-white solid[1] |
| CAS Number | 54820-92-7[2] |
| Purity (Typical) | ≥95%[1] |
| Storage Temperature | Room temperature[1] |
Experimental Protocol: RP-HPLC Method
This section provides a detailed protocol for the analysis of this compound using RP-HPLC. The method is based on common practices for the analysis of related pyrazole derivatives.[3][4][5]
3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
3.2. Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | Acetonitrile:Water (80:20, v/v) with 0.1% TFA[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare the mobile phase, mix 800 mL of acetonitrile with 200 mL of deionized water and add 1 mL of trifluoroacetic acid. Degas the solution for 15 minutes using sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.
3.4. Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation and System Suitability
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Expected Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined (typically < 0.5 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 1.5 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control testing and for supporting research and development activities involving this compound.
References
Application Notes and Protocols for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Utilizing Recyclable Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-amino-1H-pyrazole-4-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient, sustainable, and cost-effective synthetic routes to these compounds is of significant interest. This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile using various recyclable catalysts, emphasizing green chemistry principles.
Catalyst Performance Overview
The selection of a suitable catalyst is crucial for the efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles. Below is a summary of the performance of several recently developed recyclable catalysts for this multi-component reaction.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Cycles) | Reference |
| Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | 0.1 g | Solvent-free | Room Temp. | 15-30 min | 90-98 | 6 | [1] |
| Ag/ZnO Nanoparticles | 200 mg | Water:Ethanol (9:1) | 30 | 15-25 min | 78-94 | 5 | [2][3] |
| LDH@PTRMS@DCMBA@CuI | 0.05 g | H2O/EtOH (1:1) | 55 | 15-27 min | 85-93 | 4 | [4][5][6] |
| Calcined Mg-Fe Hydrotalcite (3:1) | Not specified | Not specified | Room Temp. | Not specified | High | Not specified | [7][8] |
| SnO–CeO2 Nanocomposite | Not specified | Water | Not specified | Shorter than conventional | 81-96 | 5 | [9] |
| Tannic acid-functionalized Fe3O4@SiO2 | 0.1 g | Solvent-free | 80 | 10-25 min | 92-98 | 6 | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitriles using Fe3O4@SiO2@vanillin@thioglycolic acid Magnetic Nanoparticles (MNPs)
This protocol describes a highly efficient and environmentally friendly mechanochemical synthesis.[1]
A. Catalyst: Fe3O4@SiO2@vanillin@thioglycolic acid MNPs
B. Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine or its derivatives (1 mmol)
-
Fe3O4@SiO2@vanillin@thioglycolic acid MNPs (0.1 g)
C. Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.1 g).
-
Grind the mixture at room temperature for the time specified in the literature for the specific substrates (typically 15-30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse in subsequent reactions.
-
Evaporate the solvent from the product mixture and recrystallize the crude product from ethanol to obtain the pure 5-amino-1H-pyrazole-4-carbonitrile derivative.
D. Catalyst Recovery and Reuse: The catalyst can be easily recovered by an external magnetic field and reused for at least six consecutive reaction cycles without a significant loss of its catalytic activity.[1]
Protocol 2: Synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using Ag/ZnO Nanoparticles
This protocol outlines a facile, one-pot synthesis in an aqueous medium.[2][3]
A. Catalyst: Ag/ZnO Nanoparticles
B. Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ag/ZnO Nanoparticles (200 mg)
-
Aqueous ethanol (2 mL, water:ethanol 9:1 v/v)
C. Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and Ag/ZnO NPs (200 mg).
-
Add aqueous ethanol (2 mL) and stir the mixture at room temperature (30 °C) until a white precipitate is formed.
-
Add phenylhydrazine (1 mmol) to the reaction mixture.
-
Monitor the reaction's progress by TLC (silica gel, hexane:ethyl acetate 7:3 v/v).
-
After the reaction is complete, filter the solid product and wash it with water and then ethanol.
-
The catalyst can be recovered from the filtrate for reuse.
-
Recrystallize the product from ethanol to obtain the pure compound.
Protocol 3: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a modified Layered Double Hydroxide (LDH) catalyst
This method employs a novel nano-copper catalyst immobilized on a modified LDH.[4][5]
A. Catalyst: LDH@PTRMS@DCMBA@CuI
B. Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenyl hydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
H2O/EtOH solvent (1:1, 1 mL)
C. Procedure:
-
In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add the H2O/EtOH solvent (1 mL) and stir the mixture at 55 °C.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 3 mL of hot ethanol or chloroform to the reaction mixture to dissolve the product.
-
Separate the catalyst by centrifugation.
-
Wash the recovered catalyst and dry it in an oven at 60 °C for reuse.
-
Evaporate the solvent from the product mixture and recrystallize the solid from ethanol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile.
Proposed Reaction Mechanism
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction is proposed to proceed through a cascade of reactions.
Caption: Proposed mechanism for the catalytic synthesis of 5-amino-1H-pyrazole-4-carbonitrile.
References
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 11. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated 5-aminopyrazoles are a pivotal class of compounds in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[1] The N-acylation of the 5-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activity. These derivatives have shown significant potential as inhibitors of various protein kinases, playing crucial roles in signaling pathways implicated in cancer and inflammatory diseases.[2][3]
This document provides detailed experimental procedures for the N-acylation of 5-aminopyrazoles using common acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids with coupling agents. It also includes tabulated data for easy comparison of reaction conditions and yields, as well as a diagram illustrating a key signaling pathway targeted by these compounds.
General Considerations
The N-acylation of 5-aminopyrazoles can occur at three potential sites: the exocyclic 5-amino group and the two ring nitrogens (N1 and N2). The regioselectivity of the reaction is influenced by the substrate, the acylating agent, and the reaction conditions.[4] Generally, acylation of the exocyclic amino group is common, but acylation at the ring nitrogens can also occur, sometimes leading to a mixture of products.[5] Careful control of the reaction conditions and appropriate purification techniques are crucial for isolating the desired N-acylated product.
Experimental Protocols
Protocol 1: N-Acylation using Acid Chlorides
This protocol describes a general procedure for the N-acylation of 5-aminopyrazoles using acid chlorides in the presence of a base.
Materials:
-
5-Aminopyrazole derivative
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the 5-aminopyrazole derivative (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-acylated 5-aminopyrazole.[6][7]
Protocol 2: N-Acylation using Acid Anhydrides
This protocol outlines the N-acylation of 5-aminopyrazoles using acid anhydrides.
Materials:
-
5-Aminopyrazole derivative
-
Acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride)
-
Solvent (e.g., Pyridine, Dichloromethane (DCM), or neat)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the 5-aminopyrazole derivative (1.0 eq) in the chosen solvent, add the acid anhydride (1.0 - 2.0 eq). In some cases, the reaction can be performed neat.[8]
-
Stir the reaction mixture at room temperature or heat as specified in Table 2. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature (if heated).
-
If pyridine is used as a solvent, remove it under reduced pressure.
-
Add water to the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted anhydride and acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[9]
Protocol 3: N-Acylation using Carboxylic Acids and Coupling Agents
This method is suitable for acylating with a wide range of carboxylic acids, including those that are sensitive or complex.
Materials:
-
5-Aminopyrazole derivative
-
Carboxylic acid
-
Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC))
-
Additive (e.g., 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 4-(Dimethylamino)pyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution, 1M HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (e.g., EDC, 1.0 eq) and the additive (e.g., HOBt, 0.1 - 1.0 eq).[10]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the 5-aminopyrazole derivative (1.0 eq) and the base (e.g., DIPEA, 1.0 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or as indicated in Table 3 until completion (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization. If DCC is used, the dicyclohexylurea (DCU) byproduct can often be removed by filtration as it is poorly soluble in many organic solvents.[11]
Data Presentation
Table 1: N-Acylation of 5-Aminopyrazoles with Acid Chlorides
| Entry | 5-Aminopyrazole Derivative | Acyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Amino-1,3-diphenylpyrazole | Benzoyl chloride | - | DCM | - | RT | - | [12] |
| 2 | 3-Amino-5-methyl-4-phenylpyrazole | Pyridine-2-carbonyl chloride | Pyridine | THF | Overnight | RT | - | [4] |
| 3 | Imidazole | Benzoyl chloride | Potter's Clay | Neat | 0.08 | RT | 96 | [13] |
| 4 | General Amine | General Acyl Chloride | DIPEA | CH2Cl2 | 3 | RT | - | [14] |
Table 2: N-Acylation of 5-Aminopyrazoles with Acid Anhydrides
| Entry | 5-Aminopyrazole Derivative | Acid Anhydride | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Amino-5-methyl-4-(2,4-dichlorophenyl)pyrazole | Acetic anhydride | Acetic acid | - | Reflux | - | [5] |
| 2 | 3-Amino-5-methyl-4-phenylpyrazole | Trifluoroacetic anhydride | Pyridine | Overnight | RT | - | [4] |
| 3 | Aniline | Acetic anhydride | Neat | 0.13 | RT | 91 | [8] |
| 4 | General N-substituted pyrazole | Various anhydrides | H2SO4 (cat.) | - | - | 41-86 | [15] |
Table 3: N-Acylation of 5-Aminopyrazoles with Carboxylic Acids and Coupling Agents
| Entry | 5-Aminopyrazole Derivative | Carboxylic Acid | Coupling System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Amino-N-(4-methoxybenzyl)benzamide | 2,5-Dimethylthiazole-4-carboxylic acid | EDC/HOBt/DMAP | ACN | - | 23 | 72 |[10] | | 2 | 5-Amino-3-methyl-1-phenylpyrazole | 5-Bromothiophene-2-carboxylic acid | DCC/DMAP | DCM | - | - | 8 |[11] | | 3 | General Amine | General Carboxylic Acid | EDC/HOBt | NMP | - | 20 | >80 |[16] |
Signaling Pathway and Experimental Workflow Visualization
N-acylated pyrazoles have been identified as potent inhibitors of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB signaling pathway.[4] This pathway is crucial for immune responses, cell proliferation, and inflammation, and its dysregulation is associated with various cancers.
Caption: Non-canonical NF-κB pathway and the inhibitory action of N-acylated pyrazoles on NIK.
The general workflow for the synthesis and purification of N-acylated 5-aminopyrazoles is outlined below.
Caption: General experimental workflow for the synthesis and purification of N-acylated 5-aminopyrazoles.
Conclusion
The N-acylation of 5-aminopyrazoles is a versatile and powerful tool in the synthesis of biologically active molecules. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore the potential of this important class of compounds. Careful attention to regioselectivity and purification is paramount to obtaining the desired N-acylated pyrazole derivatives for biological evaluation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Application of Pyrazole Derivatives as Corrosion Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazole derivatives as effective corrosion inhibitors, particularly for mild steel and carbon steel in acidic media. It includes a summary of their performance, detailed experimental protocols for their evaluation, and a visualization of the underlying mechanisms and workflows.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Pyrazole derivatives have emerged as a promising class of organic corrosion inhibitors due to their unique chemical structures. These heterocyclic compounds, containing nitrogen atoms with lone pairs of electrons and often additional heteroatoms like oxygen and sulfur, can effectively adsorb onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process. The effectiveness of these inhibitors is influenced by their concentration, the nature of the corrosive medium, and the specific substituents on the pyrazole ring.[1][2]
Quantitative Data on Inhibition Efficiency
The corrosion inhibition efficiency of various pyrazole derivatives has been evaluated under different experimental conditions. The following tables summarize the key quantitative data from recent studies, providing a comparative overview of their performance.
Table 1: Inhibition Efficiency of Pyrazole Derivatives Determined by Weight Loss Measurements
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 1 M HCl | Carbon Steel | 30 | 90.1 | [3] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 1 M HCl | Carbon Steel | 30 | 91.8 | [3] |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ M | 1 M HCl | Mild Steel | Not Specified | 80 | [4] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 1 M HCl | Mild Steel | Not Specified | 94 | [4] |
| Synthesized Pyrazole Derivative (BM-01) | 10⁻³ M | 1 M HCl | Mild Steel | 25 | 90.40 | [5] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 1 M H₂SO₄ | Mild Steel | 30 | 92.28 | [6] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 0.8 g/L | 1 M H₂SO₄ | Mild Steel | 30 | 88.14 | [6] |
| Pyrazole Derivative (DPA) | 10⁻³ M | 1.0 M HCl | Mild Steel | Not Specified | 97 | [7] |
| s-triazine/morpholino-anilino-pyrazole derivative (1) | 100 ppm | Not Specified | C-steel | Not Specified | 97.8 | [8] |
| s-triazine/morpholino-anilino-pyrazole derivative (2) | 80 ppm | Not Specified | C-steel | Not Specified | 98.5 | [8] |
Table 2: Inhibition Efficiency of Pyrazole Derivatives from Electrochemical Measurements (Potentiodynamic Polarization & Electrochemical Impedance Spectroscopy)
| Inhibitor | Concentration | Corrosive Medium | Metal | Technique | Inhibition Efficiency (%) | Reference |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 1 M HCl | Carbon Steel | PDP, EIS | 90.8 (from PDP) | [9] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 1 M HCl | Carbon Steel | PDP, EIS | 91.8 (from PDP) | [9] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 1 M HCl | Mild Steel | EIS | 95.1 | [4] |
| Synthesized Pyrazole Derivative (BM-01) | 10⁻³ M | 1 M HCl | Mild Steel | PDP, EIS | 90.38 (PDP), 90.0 (EIS) | [5] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 1 M H₂SO₄ | Mild Steel | Polarization | 96.47 | [6] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 0.8 g/L | 1 M H₂SO₄ | Mild Steel | Polarization | 85.55 | [6] |
| Triazole-Pyrazole Derivative (TzPz) | Not Specified | 1.0 M HCl | Mild Steel | EIS & PDP | 91.9 | [10] |
| Ethyl 6-amino-3-methyl-4-(p-tolyl) 2,4-dihydropyrano [2,3,C] pyrazole-5-carboxylate (EPP-1) | 100 mg/L | Not Specified | Mild Steel | Not Specified | 98.8 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of corrosion inhibitors. The following protocols are based on standard experimental techniques cited in the literature.
Protocol 1: Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves a multi-step process. A general procedure is outlined below, based on the synthesis of chalcone and subsequent cyclization with hydrazine derivatives.[12]
Materials:
-
4-acetylaniline
-
Concentrated HCl
-
Sodium nitrite
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Hydrazine hydrate or phenylhydrazine
-
Absolute ethanol
-
Aqueous sodium hydroxide (10%)
-
Distilled water
Procedure:
-
Synthesis of Azo Compound: Prepare the azo derivative from 4-acetylaniline as a starting material.[12]
-
Synthesis of Chalcone Derivatives:
-
Dissolve the synthesized azo compound (0.01 mol) and an appropriate aldehyde (0.01 mol) in absolute ethanol (50 mL).
-
Add aqueous sodium hydroxide (10%, 10 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into cold water to precipitate the chalcone derivative.
-
Filter the product, wash thoroughly with distilled water, and dry at room temperature.[12]
-
-
Synthesis of Pyrazole Derivatives:
-
Mix a solution of the chalcone derivative (0.01 mol) and hydrazine hydrate (0.01 mol) or phenylhydrazine (0.01 mol) in absolute ethanol (50 mL).
-
Add aqueous sodium hydroxide (10%, 6 mL) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
Pour the mixture into cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the purified pyrazole derivative.[12]
-
Protocol 2: Weight Loss Measurement
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)
-
Pyrazole derivative inhibitor at various concentrations
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without the addition of different concentrations of the pyrazole derivative inhibitor.
-
After a specified immersion time (e.g., 24 hours) at a constant temperature (e.g., 30°C), retrieve the coupons.
-
Remove the corrosion products by gentle cleaning, wash the coupons with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons again.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t)
-
Where W_initial and W_final are the initial and final weights of the coupon, A is the surface area of the coupon, and t is the immersion time.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Protocol 3: Potentiodynamic Polarization (PDP) Measurements
PDP is an electrochemical technique used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density.[13]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel specimen
-
Counter Electrode (CE): Platinum or graphite electrode
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in a resin with a known exposed surface area. Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive solution (with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan at a slow scan rate (e.g., 1 mV/s) in a range of approximately ±250 mV with respect to the OCP.[13]
-
Data Analysis:
-
Plot the potentiodynamic polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the curve.
-
Calculate the inhibition efficiency (IE%) using the formula:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
-
Where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[14]
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode cell (same as for PDP)
Procedure:
-
Electrode and Cell Setup: Prepare and set up the three-electrode cell as described in the PDP protocol.
-
Stabilization: Allow the system to reach a steady state at the OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[15]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Visualizations
Mechanism of Corrosion Inhibition by Pyrazole Derivatives
The primary mechanism of corrosion inhibition by pyrazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The pyrazole ring, with its nitrogen heteroatoms containing lone pair electrons, acts as the primary adsorption center. These electrons can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. Additionally, the π-electrons of the aromatic ring can also participate in the adsorption process. This forms a protective film that blocks the active corrosion sites on the metal surface, thereby inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Many pyrazole derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[4][9]
Caption: Mechanism of corrosion inhibition by pyrazole derivatives.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a potential corrosion inhibitor follows a systematic workflow, starting from the synthesis of the compound to its characterization and performance assessment using various techniques.
Caption: Experimental workflow for evaluating pyrazole derivatives as corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 5-aminopyrazole-4-carbonitrile derivatives?
A1: A widely used and efficient method is a one-pot, three-component reaction. This typically involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[1] This approach is favored for its high atom economy, often simpler work-up procedures, and good to excellent yields.[1][2]
Q2: What are the key starting materials for the synthesis of this compound?
A2: For the target molecule, this compound, the typical starting materials in a multi-component reaction would be acetaldehyde (or a precursor), malononitrile, and methylhydrazine. Another common route involves the reaction of (ethoxymethylene)malononitrile with methylhydrazine.[3][4]
Q3: What types of catalysts can be used to improve the yield and reaction rate?
A3: A variety of catalysts have been shown to be effective. These range from heterogeneous catalysts, which are easily separable, to homogeneous and green catalysts. Some examples include:
-
Heterogeneous Catalysts: Alumina-silica-supported MnO2, calcined Mg-Fe hydrotalcite, and various nano catalysts like nano-ZnO or copper-modified layered double hydroxides (LDHs).[5][6][7][8][9]
-
Homogeneous Catalysts: Lewis acids such as AlCl₃ or FeCl₃.[2][4]
-
Green Catalysts: In some cases, catalyst-free systems using green solvents like water and ethanol have proven effective.[10][11] Ionic liquids have also been utilized.[1]
Q4: What are the recommended solvents and reaction temperatures?
A4: The choice of solvent and temperature depends on the specific protocol and catalyst used.
-
Solvents: Ethanol and water/ethanol mixtures are frequently used and are considered green solvent options.[1][10] For certain substrates, trifluoroethanol (TFE) has been shown to produce high yields.[3]
-
Temperatures: Reaction temperatures can range from ambient room temperature to 55°C or the reflux temperature of the solvent.[3][5][10] Optimization of temperature is often necessary to achieve the best results for a specific set of reactants.
Q5: Are there any "green" or environmentally friendly synthetic approaches available?
A5: Yes, significant research has focused on developing greener synthetic routes. These methods often involve:
-
The use of water or ethanol as a solvent.[1]
-
Catalyst-free reaction conditions.[10]
-
The use of recyclable heterogeneous catalysts to minimize waste.[5][6]
-
Energy-efficient methods like microwave irradiation or ultrasonication.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive or Inefficient Catalyst | The choice of catalyst is crucial. If using a heterogeneous catalyst, ensure it is properly activated (e.g., calcined hydrotalcite).[7] Consider screening different catalysts; for instance, a switch to a copper-modified LDH or an FeCl₃/PVP system might improve yields.[4][5] |
| Suboptimal Reaction Temperature | The reaction may be temperature-sensitive. If running at room temperature, try gentle heating (e.g., 55°C) or refluxing the reaction mixture, as this has been shown to improve yields in several protocols.[3][5] |
| Incorrect Solvent | Solvent polarity can significantly impact the reaction. Ethanol and ethanol/water mixtures are generally good starting points.[10] For specific substrates, consider trying a more polar solvent like trifluoroethanol (TFE).[3] |
| Poor Quality of Starting Materials | Ensure that the aldehyde, malononitrile, and hydrazine starting materials are pure. Impurities can interfere with the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction has stalled, consider extending the reaction time or adding a more efficient catalyst. Reaction times can vary from 15 minutes to several hours.[2][5] |
Issue 2: Formation of Impurities or Side Products
| Potential Cause | Suggested Solution |
| Formation of Regioisomers | While many modern protocols report excellent regioselectivity, the formation of the 3-amino regioisomer is a possibility.[3] The choice of reactants and reaction conditions can influence this. Using (ethoxymethylene)malononitrile as a starting material often provides high regioselectivity for the 5-amino product.[3] |
| Side Reactions from Unstable Intermediates | The Knoevenagel condensation intermediate (from the aldehyde and malononitrile) can sometimes undergo polymerization or other side reactions. A one-pot procedure where the hydrazine is present from the start can help to trap this intermediate and favor the desired cyclization.[5] |
| Decomposition of Reactants or Product | Prolonged heating at high temperatures can sometimes lead to decomposition. Monitor the reaction by TLC and avoid unnecessarily long reaction times. If the product is heat-sensitive, consider using a more active catalyst that allows for lower reaction temperatures. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, the product often precipitates upon cooling or by adding water. If the product remains in solution, try removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexane or an ether/hexane mixture to induce precipitation. |
| Oily Product or Failure to Crystallize | If the crude product is an oil, purification by column chromatography on silica gel is the recommended method. A common eluent system is a gradient of ethyl acetate in hexane.[3] |
| Catalyst Residue Contamination | If using a heterogeneous catalyst, ensure it is completely removed by filtration before work-up. If using a soluble catalyst like FeCl₃, an aqueous wash during the work-up (e.g., washing the ethyl acetate solution with water) is necessary to remove it.[4] |
Data Presentation
Table 1: Comparison of Selected Synthetic Protocols for 5-Aminopyrazole-4-carbonitrile Derivatives
| Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | Benzaldehyde, Malononitrile, Phenylhydrazine | H₂O/EtOH | 55 | 15-27 min | 85-93 | [5][9] |
| None | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Water & Ethanol | Room Temp. | 3-7 h | ~87 | [1][4][10] |
| None | (Ethoxymethylene)malononitrile, Aryl Hydrazine | Ethanol | Reflux | 4 h | 46-93 | [3][4] |
| Calcined Mg-Fe Hydrotalcite | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Not Specified | Ambient | Short | High | [7] |
| AlCl₃ | Cinnamaldehyde, Hydrazine, Malononitrile | Aqueous Ethanol | Not Specified | 30 min | 79-89 | [2] |
| FeCl₃/PVP | Phenylhydrazine, Malononitrile | Water/PEG-400 | Not Specified | 2-4 h | up to 97 | [4] |
Experimental Protocols
Protocol 1: Catalytic One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a method utilizing a copper-modified Layered Double Hydroxide (LDH) catalyst.[5]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Ethanol/Water (1:1 v/v, 1 mL)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a test tube, add phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the LDH catalyst (0.05 g).
-
Add the H₂O/EtOH solvent mixture (1 mL).
-
Stir the mixture vigorously using a magnetic stirrer at 55°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (1:1).
-
Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration.
-
Wash the product with cold water and ethanol to remove any remaining impurities.
-
Recrystallize the product from ethanol to obtain pure crystals.
Protocol 2: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile from (Ethoxymethylene)malononitrile
This protocol is based on the direct condensation method.[4]
Materials:
-
Aryl hydrazine (e.g., phenylhydrazine) (1.2 mmol)
-
(Ethoxymethylene)malononitrile (1.2 mmol)
-
Absolute Ethanol (2 mL)
-
Ethyl Acetate (50 mL)
-
Water (30 mL)
Procedure:
-
In a 25 mL glass reactor under a nitrogen atmosphere, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Carefully heat the solution to reflux and maintain for 4 hours.
-
After 4 hours, cool the crude reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid or oil by column chromatography on silica gel or by recrystallization to yield the final product.
Visualizations
Caption: Workflow for a typical one-pot, three-component pyrazole synthesis.
Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.
Caption: Proposed mechanism for the catalyzed three-component synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1$$H$$-pyrazole-4-carbonitriles in green media | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently cited methods for the purification of similar 5-amino-pyrazole-4-carbonitrile derivatives are recrystallization and column chromatography. Recrystallization is often performed using solvents such as ethanol, dioxane, or benzene.[1][2] For more challenging separations, silica gel column chromatography may be employed.[3]
Q2: My purified product is off-white or yellowish. Is this normal, and how can I decolorize it?
A2: The pure form of this compound is typically an off-white solid. The presence of a yellow or brownish hue can indicate residual impurities from the synthesis, such as unreacted starting materials or side-products.[1][4] To decolorize the product, you can perform a recrystallization with the addition of activated charcoal.
Q3: What are the expected spectroscopic characteristics of pure this compound?
A3: While specific data for the dimethyl derivative is limited in the provided search results, analogous 5-amino-pyrazole-4-carbonitriles exhibit characteristic spectroscopic data. In the IR spectrum, expect N-H stretching bands for the amino group (around 3300-3500 cm⁻¹) and a sharp nitrile (C≡N) stretching band (around 2210-2230 cm⁻¹).[1] The ¹H NMR spectrum should show distinct signals for the two methyl groups and the amino protons. The ¹³C NMR will have characteristic peaks for the nitrile carbon and the carbons of the pyrazole ring.[4][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out upon cooling | The solvent may be too nonpolar for the compound at lower temperatures, or the solution may be too concentrated. | - Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and then cool slowly. |
| Poor recovery of purified product | The compound may have significant solubility in the mother liquor, or too much solvent was used. | - Cool the crystallization mixture in an ice bath to maximize precipitation.- Reduce the amount of solvent used for dissolution to the minimum required.- Concentrate the mother liquor and attempt a second crystallization. |
| Product purity does not improve significantly | The impurity may have similar solubility properties to the product, leading to co-crystallization. | - Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization. |
| Product appears colored after recrystallization | Presence of highly colored impurities. | - During the hot dissolution step, add a small amount of activated charcoal to the solution and then filter it hot to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities (overlapping peaks) | The eluent system may not have the optimal polarity. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (Rf of the product around 0.3-0.4).- Use a shallower solvent gradient during elution. |
| Tailing of the product peak | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic compound). | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to reduce tailing.- Consider using a different stationary phase, such as neutral alumina. |
| Product does not elute from the column | The eluent is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[2][5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution at a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical flowchart for troubleshooting the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Optimization of reaction conditions for aminopyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4][5] This is one of the most common methods.
-
α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position like 3-alkoxyacrylonitriles, also react with hydrazines to form aminopyrazoles.[2]
Q2: What is the most significant challenge in aminopyrazole synthesis?
A2: The primary challenge and a main source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1][2]
Q3: What are the typical side products observed?
A3: Besides the undesired regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, a stable hydrazone intermediate may be isolated.[1]
-
Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent, forming an N-acetylated amide byproduct.[1]
-
Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions.[1]
Q4: How can I confirm the regiochemistry of my product?
A4: Determining the correct isomer is crucial. While standard NMR and mass spectrometry are essential for characterization, unambiguously confirming the structure often requires advanced 2D NMR techniques.[1] Methods like 1H-15N HMBC are very effective for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for a definitive structural proof.[1]
Troubleshooting Guide
Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product by leveraging kinetic versus thermodynamic control.[1]
How do I selectively synthesize the 5-aminopyrazole isomer?
To favor the thermodynamically more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures. This allows for the equilibration of initial Michael adducts, leading to the most stable product.[1]
How do I selectively synthesize the 3-aminopyrazole isomer?
To favor the kinetically controlled 3-aminopyrazole product, the reaction should be carried out at low temperatures using a strong base, such as sodium ethoxide. These conditions trap the initial, kinetically favored adduct before it can rearrange to the more stable thermodynamic product.[1][6]
Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.
This can happen if the cyclization step is not favored or if the starting materials are not reactive enough under the chosen conditions.[1]
How can I drive the reaction to completion?
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]
-
Add a Catalyst: For reactions under neutral or basic conditions, adding a catalytic amount of acid (like acetic acid) can promote the cyclization by activating the nitrile group. Conversely, for acidic reactions that are sluggish, the choice of acid and solvent can significantly influence the reaction rate.[1]
-
Check Hydrazine Salt Form: If you are using a hydrazine salt (e.g., hydrochloride or sulfate), a base must be added to liberate the free hydrazine for the reaction to proceed.[1][2]
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard techniques like column chromatography or recrystallization notoriously difficult.[1]
What is the best strategy for obtaining a pure product?
-
Optimize Before Scaling Up: The most effective strategy is to avoid forming the isomeric mixture in the first place by optimizing the reaction for high regioselectivity. Run small-scale trials using the conditions described in Issue 1 to find the optimal solvent, catalyst, and temperature for your specific substrates.[1]
-
Consider an Alternative Route: If regioselectivity remains poor, a different synthetic strategy may be necessary. For instance, synthesizing aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative to direct condensation.[1][2]
Data Presentation: Reaction Condition Optimization
Table 1: Regioselective Synthesis of 1-Phenyl-aminopyrazoles [2]
| Isomer | Reactants | Solvent | Additive | Temperature | Time | Yield (%) |
| 5-aminopyrazole | 3-Methoxyacrylonitrile + Phenylhydrazine | Toluene | Acetic Acid (AcOH) | Microwave (120-140°C) | 10-30 min | 90 |
| 3-aminopyrazole | 3-Methoxyacrylonitrile + Phenylhydrazine | Ethanol (EtOH) | Sodium Ethoxide (EtONa) | Microwave | 10-30 min | 85 |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)
This protocol is adapted from methodologies favoring the 5-amino isomer.[1]
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)
This protocol is adapted from methodologies favoring the 3-amino isomer.[1]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound and structurally similar pyrazoles typically involves the reaction of a hydrazine derivative with a β-keto-nitrile or a related 1,3-dicarbonyl compound equivalent. A common and effective starting material is (ethoxymethylene)malononitrile, which reacts with methylhydrazine.
Q2: What is the general reaction mechanism for the formation of the pyrazole ring in this synthesis?
The formation of the 5-aminopyrazole ring from (ethoxymethylene)malononitrile and a hydrazine involves a sequence of reactions. A plausible mechanism is an initial Michael-type addition of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrazole ring.[1]
Q3: Are there alternative synthetic routes to 5-aminopyrazole-4-carbonitriles?
Yes, several synthetic strategies have been developed for 5-aminopyrazole-4-carbonitriles. One-pot, three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative are frequently employed for creating substituted pyrazoles.[2][3][4] These methods are often promoted by various catalysts.[2][5] Another approach involves the reaction of a malononitrile dimer with hydrazine.[6][7][8]
Q4: What safety precautions should be taken when handling the reagents?
(Ethoxymethylene)malononitrile is toxic if swallowed, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms if inhaled.[9][10] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid breathing dust and ensure thorough washing after handling.[10] Hydrazine derivatives are also toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Ineffective solvent or temperature. 4. Degradation of starting materials or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. 2. Ensure accurate measurement of all reactants. A slight excess of the hydrazine may be beneficial. 3. Ethanol is a commonly used solvent for this type of reaction.[14] Ensure the reaction is conducted at a suitable temperature, often at reflux.[14] 4. Use fresh, high-purity starting materials. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Formation of Multiple Products/Impurities | 1. Presence of regioisomers. 2. Side reactions due to incorrect temperature or pH. 3. Impure starting materials. | 1. While the reaction to form 5-aminopyrazoles is often highly regioselective, the formation of other isomers is possible.[1] Purify the crude product using column chromatography or recrystallization. 2. Maintain strict control over the reaction temperature. The use of a suitable base or acid catalyst, if required, should be carefully controlled. 3. Verify the purity of starting materials by NMR or other analytical techniques before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product has similar polarity to byproducts or unreacted starting materials. | 1. After the reaction is complete, cool the mixture to room temperature or below to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt purification of the residue. 2. For purification, recrystallization from a suitable solvent or solvent mixture is often effective. If that fails, column chromatography with an appropriate solvent system will be necessary. |
| Scaling Up Issues (e.g., from 1g to 100g) | 1. Inefficient heat transfer in a larger reaction vessel. 2. Poor mixing in a larger volume. 3. Exothermic reaction becoming difficult to control. | 1. When scaling up, the surface-area-to-volume ratio decreases, which can affect heating and cooling.[15] Use a reactor with appropriate heating and cooling capabilities and monitor the internal temperature closely. 2. Employ mechanical stirring to ensure homogeneous mixing in larger reaction volumes. 3. Add reagents portion-wise or via an addition funnel to control the reaction rate and temperature. Perform a safety assessment to understand the thermal hazards before scaling up.[15] |
Experimental Protocols
Synthesis of this compound
This protocol is a general laboratory-scale procedure. Optimization may be required.
Materials:
-
1,1'-(Ethoxymethylene)dicarbonitrile (alternative name for (ethoxymethylene)malononitrile)
-
Methylhydrazine
-
Absolute Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition may be exothermic, so cooling might be necessary for larger scales.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[14]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for pyrazole formation.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. jocpr.com [jocpr.com]
- 7. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. (Ethoxymethylene)malononitrile | 123-06-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Page loading... [wap.guidechem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminopyrazole Synthesis Catalyst Deactivation
Welcome to the technical support center for troubleshooting catalyst deactivation in 5-aminopyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation during 5-aminopyrazole synthesis?
A1: The most common indicators of catalyst deactivation include:
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Decreased Reaction Yield: A noticeable drop in the percentage of the desired 5-aminopyrazole product over subsequent reactions using the same catalyst batch.
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Increased Reaction Time: The reaction takes significantly longer to reach completion compared to initial runs.
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Formation of Byproducts: An increase in the presence of side products, such as uncyclized intermediates or regioisomers (3-aminopyrazoles), can signal a decline in catalyst selectivity.[1]
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Change in Reaction Mixture Color: Unexplained color changes in the reaction mixture may indicate catalyst leaching or the formation of colored byproducts due to side reactions.
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Difficulty in Product Purification: If separating the desired product from impurities becomes more challenging, it could be due to an increase in side reactions caused by a less effective catalyst.
Q2: My reaction is producing a mixture of 5-aminopyrazole and 3-aminopyrazole regioisomers. Is this a catalyst deactivation issue?
A2: While catalyst deactivation can affect selectivity, the formation of regioisomers in aminopyrazole synthesis is often a fundamental challenge related to the reaction conditions rather than catalyst failure. The use of monosubstituted hydrazines can lead to the formation of both 3- and 5-aminopyrazole isomers.[1] The regioselectivity is highly dependent on kinetic versus thermodynamic control.[1]
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For the thermodynamically favored 5-aminopyrazole isomer: Use neutral or acidic conditions at elevated temperatures.[1][2]
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For the kinetically favored 3-aminopyrazole isomer: Employ basic conditions at lower temperatures.[1][2]
A decline in the desired regioselectivity over repeated catalyst use, however, could indicate changes to the catalyst's active sites.
Troubleshooting Guides
Issue 1: Gradual or Sudden Drop in Product Yield
A decrease in yield is a primary symptom of catalyst deactivation. The following guide will help you diagnose the potential cause and find a solution.
Troubleshooting Workflow for Low Yield
Detailed Troubleshooting Steps:
-
Suspected Cause: Metal Leaching
-
Symptoms: You may observe a color change in the reaction filtrate, and a hot filtration test shows continued reaction in the filtrate after the solid catalyst is removed.[1]
-
Confirmation:
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Hot Filtration Test: Filter the catalyst from the reaction mixture at approximately 50% conversion. If the reaction continues to progress in the filtrate, it indicates that active catalytic species have leached into the solution.[1]
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ICP-AES/AAS Analysis: Analyze the reaction filtrate using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[1]
-
-
Solutions:
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Solvent Optimization: The choice of solvent can significantly impact metal leaching.[3] Experiment with less coordinating solvents if possible.
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Catalyst Support Modification: Enhance the interaction between the metal nanoparticles and the support material.
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Catalyst Immobilization: Employ stronger methods of catalyst immobilization to prevent the active species from detaching from the support.
-
-
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Suspected Cause: Catalyst Poisoning
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Symptoms: A sharp decline in catalyst activity, even with fresh reactants.
-
Confirmation:
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Reactant and Solvent Purity Check: Analyze your starting materials (aldehydes, malononitrile, hydrazines) and solvents for impurities using techniques like GC-MS or NMR. Common poisons include sulfur and nitrogen-containing compounds.[4]
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Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to detect the presence of foreign elements on the catalyst surface.[5]
-
-
Solutions:
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Purification of Reagents: Purify all reactants and solvents before use.
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Guard Bed: Use a pre-column or guard bed of an appropriate adsorbent to remove potential poisons from the reactant feed before it reaches the catalyst.
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-
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Suspected Cause: Sintering
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Symptoms: A gradual loss of activity over several cycles, especially when the reaction is conducted at high temperatures.
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Confirmation:
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Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and used catalyst. An increase in the average particle size of the metal nanoparticles is a clear indication of sintering.[6]
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X-ray Diffraction (XRD): Broadening of the diffraction peaks of the active metal in the fresh catalyst will decrease as the crystallite size increases due to sintering in the used catalyst.
-
-
Solutions:
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Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly slow down the rate of sintering.[7]
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Use of Thermally Stable Supports: Employing supports with high thermal stability can help to anchor the metal nanoparticles and prevent their migration and agglomeration.[8]
-
-
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Suspected Cause: Fouling (Coking)
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Symptoms: A gradual loss of activity, often accompanied by a visible darkening of the catalyst.
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Confirmation:
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Thermogravimetric Analysis (TGA): TGA of the used catalyst will show a weight loss at temperatures corresponding to the combustion of organic deposits (coke).
-
-
Solutions:
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Catalyst Regeneration: For coke deposition, a common regeneration method is calcination in air to burn off the carbonaceous deposits.
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Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can sometimes minimize the formation of coke precursors.
-
-
Issue 2: Increased Formation of Byproducts
An increase in byproducts indicates a loss of catalyst selectivity.
Troubleshooting Workflow for Increased Byproducts
Detailed Troubleshooting Steps:
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Identify the Byproducts: Use techniques like GC-MS and NMR to identify the structure of the major byproducts. Common byproducts in 5-aminopyrazole synthesis include uncyclized hydrazone intermediates and acetylated aminopyrazoles if acetic acid is used as a solvent at high temperatures.[1]
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Relate Byproducts to Catalyst Deactivation:
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Uncyclized Intermediates: An increase in these intermediates suggests that the catalyst's ability to facilitate the final cyclization step is compromised. This could be due to the blockage of specific active sites.
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Regioisomer Shift: A change in the ratio of 5-aminopyrazole to 3-aminopyrazole could indicate that certain active sites favoring one pathway are being selectively poisoned or altered.
-
-
Solutions:
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Catalyst Regeneration: A suitable regeneration protocol may restore the catalyst's selectivity.
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Re-evaluate Reaction Conditions: If regeneration is not effective, it may be necessary to adjust the reaction conditions (temperature, solvent, etc.) to disfavor the formation of the observed byproducts.
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Data on Catalyst Performance and Reusability
The reusability of a catalyst is a key performance indicator. Below is a summary of the performance of various catalysts in the synthesis of 5-aminopyrazole derivatives.
| Catalyst | Substrate Scope | Reaction Conditions | Reusability (Number of Cycles) | Final Yield | Reference |
| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, malononitrile, phenyl hydrazine | H₂O/EtOH, 55 °C | 4 | >85% | [9] |
| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes, malononitrile, phenylhydrazine | Mechanochemical, 80°C | 6 | Consistent activity | [10] |
| Cu NPs-MCN | Organic bromides, phenylacetylene, NaN₃ | H₂O/EtOH, 60 °C | 8 | No loss of activity | [11] |
| CuO/rGO | 2-aminopyridines, aldehydes, alkynes | DMSO, 110 °C | 5 | No loss of activity | [11] |
Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Metal Leaching
This protocol helps determine if the active metal is leaching from the solid support into the reaction medium.
Experimental Workflow for Hot Filtration Test
Methodology:
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Set up the 5-aminopyrazole synthesis reaction as usual with your heterogeneous catalyst.
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Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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When the reaction has reached approximately 50% completion, rapidly filter the hot reaction mixture through a pre-heated funnel to remove the solid catalyst.
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Continue to heat the filtrate at the reaction temperature.
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Monitor the reaction progress in the filtrate.
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Interpretation:
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If the reaction continues to proceed in the filtrate, it is a strong indication that the active catalytic species has leached from the support.
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If the reaction stops or the rate significantly decreases after the removal of the solid catalyst, it suggests that the catalysis is predominantly heterogeneous and leaching is not a major issue.
-
Protocol 2: General Procedure for Catalyst Regeneration (Oxidative Treatment for Fouling)
This protocol is a general guideline for regenerating a catalyst that has been deactivated by the deposition of carbonaceous materials (coke).
Methodology:
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Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed reactants and products. Follow with a wash using a lower-boiling-point solvent (e.g., ethanol or acetone) to facilitate drying.
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Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
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Calcination: Place the dried, deactivated catalyst in a furnace. Heat the catalyst in a gentle stream of air or an inert gas containing a low concentration of oxygen. The temperature and duration of calcination will depend on the nature of the catalyst and the support material. A typical starting point could be 300-500 °C for several hours. Caution: The combustion of coke is exothermic and can lead to localized high temperatures, which may cause sintering. A slow, controlled heating ramp is recommended.
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Post-treatment: After calcination, the catalyst may need to be re-reduced if the active phase is a metal that was oxidized during the regeneration process. This is typically done by heating the catalyst in a stream of hydrogen gas.
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Activity Testing: Test the activity of the regenerated catalyst in the 5-aminopyrazole synthesis and compare its performance to that of the fresh catalyst.
Protocol 3: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives
This protocol is adapted from a literature procedure using a heterogeneous copper catalyst.[9]
Methodology:
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In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the heterogeneous copper catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[9]
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Add a mixture of H₂O and EtOH (0.5:0.5 mL) as the solvent.[9]
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Stir the mixture at 55 °C using a magnetic stirrer.[9]
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Monitor the progress of the reaction using TLC (n-hexane/ethyl acetate: 5:5 mL).[9]
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Upon completion, add hot ethanol or chloroform (3 mL) to the reaction mixture.
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Separate the catalyst by centrifugation, wash with ethanol, and dry in an oven at 60 °C.[9]
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Evaporate the solvent from the reaction mixture and recrystallize the solid product from ethanol to obtain the pure 5-aminopyrazole derivative.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. leachingtests.com [leachingtests.com]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. Catalyst Poisoning Testing [intertek.com]
- 6. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemisgroup.us [chemisgroup.us]
- 8. Catalyst Sintering Prevention → Area → Sustainability [energy.sustainability-directory.com]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Mild reaction conditions for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile under mild reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | Ensure the catalyst is properly synthesized and characterized. Increase catalyst loading incrementally. For nanoparticle catalysts, ensure they are well-dispersed in the reaction mixture. |
| Poor quality of starting materials. | Use freshly distilled or purified benzaldehyde, phenylhydrazine, and malononitrile. Check the purity of reagents by appropriate analytical methods (e.g., NMR, GC-MS). | |
| Suboptimal reaction temperature. | While mild conditions are desired, the reaction may require a specific temperature for activation. Optimize the temperature based on the chosen catalytic system. For instance, some reactions proceed well at room temperature, while others may need gentle heating to 55-80°C.[1][2] | |
| Inefficient stirring. | For heterogeneous catalysts, ensure vigorous stirring to maintain a good suspension and maximize surface area contact between reactants and the catalyst. | |
| Formation of Side Products | Undesired side reactions due to prolonged reaction time. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] Quench the reaction as soon as the starting materials are consumed to prevent the formation of byproducts. |
| Incorrect stoichiometry of reactants. | Ensure accurate measurement of all reactants. An excess of one reactant can lead to the formation of undesired products. | |
| Difficulty in Product Isolation and Purification | Product precipitation issues. | If the product does not precipitate upon cooling, try adding a non-polar solvent like n-hexane or placing the reaction mixture in an ice bath to induce crystallization. |
| Catalyst separation problems (for heterogeneous catalysts). | For magnetic nanoparticle catalysts, use a strong external magnet for efficient separation.[3] For other solid catalysts, ensure proper filtration and washing to remove all traces from the product. | |
| Co-elution with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. | |
| Catalyst Deactivation (for recyclable catalysts) | Poisoning of active sites. | Ensure all glassware is clean and free of contaminants. Use pure solvents and reagents. |
| Leaching of the active metal from the support. | After each use, wash the catalyst thoroughly with an appropriate solvent and dry it completely before reuse. Perform characterization (e.g., EDX) to check for changes in elemental composition.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using mild reaction conditions for this synthesis?
A1: Mild reaction conditions offer several benefits, including higher energy efficiency, reduced formation of byproducts, increased safety, and alignment with the principles of green chemistry.[4] Many modern methods utilize water or water-ethanol mixtures as solvents and can be performed at room temperature or with gentle heating, avoiding the need for harsh organic solvents and high temperatures.[1][4][5]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 5:5 v/v), can be used to separate the product from the reactants.[1] The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.
Q3: Can the catalyst be reused?
A3: Many of the recently developed catalytic systems, particularly those based on magnetic nanoparticles or other solid supports, are designed for recyclability.[3][4] For example, catalysts like SnO–CeO2 nanocomposites and various functionalized magnetic nanoparticles have shown good reusability for several cycles without a significant loss of activity.[4] To reuse a magnetic catalyst, it can be separated from the reaction mixture using an external magnet, washed with a suitable solvent (e.g., ethanol), dried, and then used in subsequent reactions.[3]
Q4: What is the proposed mechanism for this three-component reaction?
A4: The reaction generally proceeds through a tandem Knoevenagel condensation followed by a Michael addition and cyclization. Initially, the aldehyde reacts with malononitrile in a Knoevenagel condensation to form an arylidene malononitrile intermediate. Subsequently, phenylhydrazine undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile product.[1][5]
Q5: What are some of the "green" catalysts reported for this synthesis?
A5: A variety of environmentally friendly catalysts have been developed. These include layered double hydroxides (LDHs),[1][6] tannic acid-functionalized silica-coated Fe3O4 nanoparticles,[3][7] and supported ionic liquids.[8] These catalysts are often recyclable and can be used in green solvents like water and ethanol.[1][4]
Data Presentation
Table 1: Comparison of Various Catalytic Systems for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| SnO–CeO2 Nanocomposite | Water | Room Temp. | 15-25 | 81-96 | [4] |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 | 85-93 | [1] |
| Fe3O4@SiO2@Tannic acid | None (Mechanochemical) | 80 | 5-10 | High | [7] |
| SiO2@IL (Supported Ionic Liquid) | Water | 45 | 180 | 92 | [8] |
| None | Water/PEG 400 | Room Temp. | 30-60 | 85-95 | [5] |
Experimental Protocols
General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using LDH@PTRMS@DCMBA@CuI Nanoparticles [1]
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To a test tube, add benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a solvent mixture of H2O/EtOH (0.5:0.5 mL).
-
Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the reaction progress using TLC with a mobile phase of n-hexane/ethyl acetate (5:5).
-
Upon completion, cool the reaction mixture to room temperature.
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Add chloroform to the reaction vessel and stir for 1 minute.
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Separate the catalyst using filtration or centrifugation.
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Wash the catalyst for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Visualizations
Caption: General experimental workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
Caption: Proposed reaction mechanism for the three-component synthesis.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Study on Synthesis of 5-Amino-4-Nitrile-1,3-Diphenyl Pyrazole Catalyzed by Supported Ionic Liquid [zkxb.jsu.edu.cn]
Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1H-pyrazole-4-carbonitrile, with a focus on reducing reaction times and improving overall efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | - Inefficient catalyst- Low reaction temperature- Inappropriate solvent- Poor quality of starting materials | - Catalyst Selection: Consider using a more efficient catalyst. Several studies have shown significant reductions in reaction time with various catalysts (see Table 1).- Temperature Optimization: Gradually increase the reaction temperature. For instance, some mechanochemical methods are effective at room temperature, while others may require heating to 55-80°C.[1][2]- Solvent Screening: The choice of solvent can influence reaction rates. Ethanol, water, or a mixture of H2O/EtOH are commonly used.[2][3] Solvent-free conditions have also been reported to be effective.[4]- Reagent Purity: Ensure the purity of reactants, particularly the aldehyde, malononitrile, and phenylhydrazine derivatives. |
| Low Product Yield | - Suboptimal catalyst loading- Formation of side products or isomers- Inefficient work-up and purification | - Catalyst Loading: Optimize the amount of catalyst used. Refer to specific protocols for recommended catalyst-to-substrate ratios.[1][5]- Regioselectivity: The reaction of aryl hydrazines with (ethoxymethylene)malononitrile has been shown to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity, avoiding the formation of the 3-amino isomer.[3]- Purification: Employ appropriate purification techniques, such as recrystallization from ethanol, to isolate the desired product.[4] |
| Difficulty in Catalyst Separation and Reuse | - Use of homogeneous catalysts | - Heterogeneous Catalysts: Employ heterogeneous or magnetically separable catalysts for easier recovery and recycling. Nanoparticle-based catalysts, such as those with a Fe3O4 core, can be easily separated using an external magnet.[1][5] |
| Formation of Unwanted Side Products | - Reaction conditions favoring alternative pathways- Impurities in starting materials | - Reaction Condition Optimization: Fine-tune reaction parameters such as temperature and reaction time to favor the desired product. One-pot, multi-component reactions are often efficient in minimizing side product formation.[6][7]- Starting Material Analysis: Characterize starting materials to ensure they are free from impurities that could lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor in reducing the reaction time for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?
A1: The choice of catalyst is the most critical factor in reducing reaction time. Modern catalytic systems, particularly nanoparticle-based and heterogeneous catalysts, have demonstrated the ability to significantly shorten reaction times from hours to minutes.[1][2][4][6]
Q2: Can this synthesis be performed under green chemistry principles?
A2: Yes, several eco-friendly methods have been developed. These include using water as a solvent, employing reusable catalysts, and conducting the reaction at room temperature or under solvent-free conditions.[1][2][5][7]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider optimizing the catalyst type and loading, ensuring the purity of your starting materials, and using an appropriate solvent and temperature. Following a well-established, high-yield protocol is also recommended. Yields can range from good to excellent (over 90%) under optimized conditions.[2][7][8]
Q4: Is it possible to synthesize derivatives of 5-amino-1H-pyrazole-4-carbonitrile using a one-pot method?
A4: Yes, one-pot, three-component reactions involving an aromatic aldehyde, malononitrile, and a hydrazine derivative are commonly and efficiently used for the synthesis of a variety of 5-amino-1H-pyrazole-4-carbonitrile derivatives.[6][7]
Q5: What are some of the most effective catalysts for this synthesis?
A5: A range of efficient catalysts have been reported, including:
-
Calcined Mg-Fe hydrotalcite[6]
-
Alumina–silica-supported MnO2[7]
-
SnO–CeO2 nanocomposite[7]
-
Engineered copper-based nano-magnetic catalysts[4]
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Tannic acid–functionalized silica-coated Fe3O4 nanoparticles[1]
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LDH@PTRMS@DCMBA@CuI[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Calcined Mg-Fe hydrotalcite | Not specified | Room Temperature | Shorter than reported methods | High | [6] |
| Alumina–silica-supported MnO2 | Water | Room Temperature | Not specified | 86-96 | [7] |
| SnO–CeO2 nanocomposite | Water | Mild Conditions | Shorter than conventional methods | 81-96 | [7] |
| Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 | Solvent-free | Optimized | Low | High | [4] |
| Fe3O4@SiO2@Tannic acid | Mechanochemical | 80 | Short | High | [1] |
| Fe3O4@SiO2@vanillin@thioglycolic acid | Mechanochemical | Room Temperature | Short | High | [5] |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 min | 85-93 | [2] |
| None | Ethanol | Reflux | 0.5 h | 84-93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives using a Copper-Based Nanocatalyst[4]
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To a test tube, add the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and 0.03 g of the Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 nanocatalyst.
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Stir the reaction mixture with a magnet under the optimal predetermined conditions (temperature and time).
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethanol to the mixture.
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The product will crystallize. Collect the pure crystalline product by filtration.
Protocol 2: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[3]
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Dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 ml) with stirring.
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Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the solution.
-
If using an aryl hydrazine hydrochloride, neutralize it with triethylamine (1.0 mmol) at 0°C in ethanol prior to adding the (ethoxymethylene)malononitrile.
-
Reflux the reaction mixture.
-
Monitor the reaction to completion.
-
For reactions with aryl hydrazine hydrochlorides, dilute the crude reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL) after completion.
-
Isolate and purify the product.
Visualizations
Caption: General experimental workflow for the one-pot synthesis.
Caption: Troubleshooting logic for slow or incomplete reactions.
References
- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent method for synthesizing this compound is the condensation reaction between a β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate or acetylacetonitrile, and methylhydrazine. Another potential route is a one-pot, three-component reaction involving acetaldehyde, malononitrile, and methylhydrazine, often facilitated by a catalyst.
Q2: My reaction yields are consistently low. What are the potential causes?
Low yields can stem from several factors including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] Impurities in the β-ketonitrile or methylhydrazine can lead to undesired side reactions.[1] Reaction temperature, solvent, and pH are critical parameters that may require optimization.[1]
Q3: The final product is discolored. How can I resolve this?
Discoloration of the product often indicates the presence of impurities. This can arise from the degradation of the methylhydrazine starting material, which can be sensitive to air and light.[1] Ensuring the use of fresh or purified methylhydrazine and performing the reaction under an inert atmosphere can mitigate this issue. Purification of the final product by recrystallization is also an effective method for removing colored impurities.[1]
Q4: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials, reaction intermediates, or byproducts from side reactions. Common byproducts can include regioisomers, products of self-condensation of starting materials, or hydrolysis products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Formation of Regioisomer Impurity
Description: When using methylhydrazine, there is a possibility of forming the regioisomer, 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile. The nucleophilic attack can occur from either nitrogen atom of the methylhydrazine onto the carbonyl carbons of the β-ketonitrile.
Possible Causes:
-
The electronic and steric effects of the substituents on both the β-ketonitrile and methylhydrazine influence the regioselectivity.
-
The reaction conditions, particularly the solvent and pH, can affect the ratio of the formed regioisomers.
Solutions:
-
Solvent Selection: The use of protic solvents like ethanol can favor the formation of one regioisomer over the other.
-
pH Control: Acidic or basic conditions can influence the nucleophilicity of the nitrogen atoms in methylhydrazine, thereby affecting the regioselectivity. Experimenting with mild acid or base catalysis may improve the desired isomer ratio.
-
Purification: Careful purification of the crude product using column chromatography or fractional crystallization may be necessary to separate the desired product from its regioisomer.
Issue 2: Presence of Unreacted Starting Materials
Description: The final product is contaminated with significant amounts of the starting β-ketonitrile or methylhydrazine.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of the reactants.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time.
-
Stoichiometry Adjustment: Using a slight excess (1.1 to 1.2 equivalents) of methylhydrazine can help to drive the reaction to completion.
Issue 3: Impurities from Side Reactions of Starting Materials
Description: The product is contaminated with byproducts arising from the decomposition or self-reaction of the starting materials.
Possible Causes:
-
Hydrolysis of Malononitrile/β-Ketonitrile: If water is present in the reaction mixture, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.
-
Self-condensation of Acetaldehyde: In the three-component synthesis, acetaldehyde can undergo an aldol self-condensation to form crotonaldehyde and other related oligomers.[2][3][4][5]
-
Thorpe-Ziegler Reaction of Malononitrile: Malononitrile can undergo a base-catalyzed self-condensation.
Solutions:
-
Use of Anhydrous Conditions: Ensure that all solvents and reagents are dry to prevent hydrolysis.
-
Control of Reaction Temperature: Lowering the reaction temperature can minimize the rate of self-condensation reactions.
-
Order of Addition: In the three-component synthesis, adding the acetaldehyde slowly to the mixture of malononitrile and methylhydrazine can minimize its self-condensation.
Quantitative Data on Impurity Profile (Hypothetical)
The following table summarizes a hypothetical impurity profile for the synthesis of this compound under different reaction conditions, as might be determined by HPLC analysis.
| Reaction Condition | Desired Product (%) | Regioisomer (%) | Unreacted β-Ketonitrile (%) | Other Impurities (%) |
| Ethanol, Reflux, 4h | 85 | 5 | 3 | 7 |
| Dioxane, 100°C, 4h | 80 | 8 | 5 | 7 |
| Acetic Acid, 80°C, 6h | 75 | 10 | 6 | 9 |
| Toluene, Reflux, 4h | 82 | 6 | 4 | 8 |
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, methylhydrazine (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. After completion of the reaction (typically 2-4 hours), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Evaluating 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile Against Established Drugs
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a comparative analysis of the emerging investigational compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile against the well-established pyrazole-containing kinase inhibitors, Ruxolitinib and Tozasertib. This report is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their targeted pathways, inhibitory profiles, and the experimental methodologies used for their evaluation.
While this compound represents a promising scaffold, publicly available data on its specific kinase inhibitory activity is limited. However, the broader class of 5-aminopyrazole derivatives has shown activity against kinases such as p38α MAP kinase, suggesting potential avenues for its therapeutic application. This guide will, therefore, focus on a structural comparison and the potential of this scaffold, alongside a detailed quantitative comparison of Ruxolitinib and Tozasertib.
I. Overview of Compared Pyrazole Inhibitors
| Inhibitor | Target Kinase Family | Specific Targets | Key Therapeutic Area |
| This compound | Mitogen-Activated Protein Kinase (MAPK) (potential) | p38α (based on related structures) | Inflammation, Cancer (potential) |
| Ruxolitinib | Janus Kinase (JAK) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Tozasertib (VX-680) | Aurora Kinase | Aurora A, B, C | Cancer |
II. Quantitative Inhibitory Profile
The following table summarizes the inhibitory potency of Ruxolitinib and Tozasertib against their primary targets.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| Ruxolitinib | JAK1 | Cell-free | IC50: 3.3 nM | [1] |
| JAK2 | Cell-free | IC50: 2.8 nM | [1] | |
| TYK2 | Cell-free | IC50: 19 nM | [1] | |
| JAK3 | Cell-free | IC50: 428 nM | [1] | |
| Tozasertib | Aurora A | Cell-free | Ki: 0.6 nM | [2][3] |
| Aurora B | Cell-free | Ki: 18 nM | [2][3] | |
| Aurora C | Cell-free | Ki: 4.6 nM | [2][3] |
III. Signaling Pathways and Mechanism of Action
The targeted signaling pathways of Ruxolitinib and Tozasertib are crucial to their therapeutic effects. Below are diagrams illustrating these pathways.
A. JAK-STAT Signaling Pathway
Ruxolitinib exerts its therapeutic effect by inhibiting Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms.[4][5][6][7]
Caption: The JAK-STAT signaling cascade and the inhibitory action of Ruxolitinib.
B. Aurora Kinase Signaling Pathway
Tozasertib is a pan-inhibitor of Aurora kinases, which are essential for mitotic progression. By targeting these kinases, Tozasertib disrupts cell division, leading to apoptosis in cancer cells where these kinases are often overexpressed.[8][9][10]
Caption: The role of Aurora kinases in the cell cycle and inhibition by Tozasertib.
IV. Experimental Protocols
The following are generalized protocols for in vitro and cell-based kinase inhibition assays, representative of the methodologies used to characterize pyrazole-based inhibitors.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified kinase (e.g., JAK1, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96- or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and perform serial dilutions.
-
Kinase Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the purified kinase enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit.
-
Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
B. Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.
Workflow:
Caption: Workflow for a cell-based kinase inhibition assay.
Materials:
-
A relevant cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Antibodies specific for the phosphorylated substrate of the target kinase
-
Detection reagents (e.g., for ELISA or Western blotting)
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line in multi-well plates.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells.
-
Lyse the cells to extract the proteins.
-
-
Detection of Substrate Phosphorylation:
-
Use a suitable method such as ELISA or Western blotting to quantify the levels of the phosphorylated substrate of the target kinase.
-
-
Data Analysis: Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular potency (e.g., EC50).[12][13]
V. Comparative Discussion and Future Outlook
Ruxolitinib and Tozasertib are potent and selective inhibitors of their respective kinase families, with well-defined mechanisms of action and extensive supporting data. Their clinical success underscores the therapeutic potential of targeting the JAK-STAT and Aurora kinase pathways.
The 5-aminopyrazole-4-carbonitrile scaffold, as exemplified by this compound, represents a versatile and promising starting point for the development of novel kinase inhibitors. The reported activity of related compounds against p38α MAP kinase suggests that this scaffold can be decorated to achieve potent and selective inhibition of various kinases.
Future research should focus on a comprehensive kinase screening of this compound and its analogs to identify their primary targets and determine their inhibitory profiles. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. By leveraging the insights gained from established pyrazole inhibitors like Ruxolitinib and Tozasertib, and employing the robust experimental methodologies outlined in this guide, the therapeutic potential of the 5-aminopyrazole-4-carbonitrile scaffold can be fully explored.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Aminopyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyrazoles, a critical scaffold in medicinal chemistry, is greatly influenced by the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We will delve into the performance of transition metal catalysts, nanocatalysts, and organocatalysts, presenting a clear overview of their respective strengths and weaknesses.
Performance Comparison of Catalysts
The following table summarizes the quantitative performance of different catalysts in the synthesis of aminopyrazoles, focusing on key metrics such as product yield, reaction time, and conditions. This data has been compiled from various studies to provide a comprehensive comparison.
| Catalyst Type | Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Reusability |
| Transition Metal | CuCl₂ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Toluene | 130 | 12 h | High | 20 mol% | Not Reported |
| Cu(OAc)₂ | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Toluene | 100 | 10 h | 50-79% | Not Reported | Not Reported | |
| Nanocatalyst | Fe₃O₄@SiO₂/NH/CC/2APy/Cu(II) | Benzaldehyde derivatives, Malononitrile, Phenylhydrazine | Ethanol | 80 | 10-30 min | 90-98% | 3 mol% | Up to 5 runs[1][2] |
| Fe₃O₄@SiO₂-NH₂@TCT-Guanidine | Aldehyde derivatives, Malononitrile, Phenylhydrazine | Water | 70 | 2 h | High[3] | 25 mg | Up to 10 runs[3] | |
| Organocatalyst | Pyrrolidine-acetic acid | 1H-pyrazole-4-carbaldehyde, Active methylenes, Malononitrile | Solvent-free (Microwave) | Not Reported | Not Reported | Good | 10 mol% | Not Reported |
| Graphene oxide | Aromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrate | Water | Room Temp. | 2-6 min | 84-94% | 10 mol% | Up to 5 runs[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and adapt these synthetic routes.
Transition Metal Catalysis: Synthesis of Dipyrazole-fused Pyrazines using CuCl₂[5]
-
Reactant Preparation : In a reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.), CuCl₂ (3.0 mg, 0.02 mmol, 20 mol%), 1,10-phenanthroline (5.4 mg, 0.03 mmol, 0.3 equiv.), tert-butyl peroxybenzoate (10 μL, 0.05 mmol, 0.5 equiv.), and Na₂CO₃ (27 mg, 0.25 mmol, 2.5 equiv.) in toluene.
-
Reaction Execution : Stir the mixture at 130 °C for 12 hours.
-
Work-up and Purification : After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the desired dipyrazole-fused pyrazine.
Nanocatalysis: Three-Component Synthesis of Pyrazole Carbonitriles using Fe₃O₄@SiO₂/NH/CC/2APy/Cu(II)[1]
-
Catalyst and Reactant Setup : To a test tube, add the Fe₃O₄@SiO₂/NH/CC/2APy/Cu(II) nanocatalyst (0.03 g, 3 mol%).
-
Reactant Addition : Add the corresponding benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) to the test tube.
-
Reaction : Stir the reaction mixture in ethanol at 80 °C.
-
Monitoring and Isolation : Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Upon completion, the product can be isolated and purified.
-
Catalyst Recovery : The magnetic nanocatalyst can be separated using an external magnet for subsequent reuse.[1][2]
Organocatalysis: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Graphene Oxide[4]
-
Reactant Mixture : In an aqueous medium, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), and hydrazine hydrate (1 mmol).
-
Catalyst Addition : Add graphene oxide (10 mol%) to the mixture.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 2-6 minutes.
-
Product Isolation : Upon completion, the product can be isolated and purified.
-
Catalyst Recycling : The heterogeneous graphene oxide catalyst can be recovered and reused for up to five cycles.[4]
Visualizing the Process
To better understand the experimental and logical frameworks, the following diagrams have been generated.
Caption: General experimental workflow for catalyzed aminopyrazole synthesis.
Caption: Logical relationships between catalyst types and performance indicators.
References
Validating the Structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a novel pyrazole derivative.
While a specific crystal structure for this compound is not yet publicly available, analysis of closely related pyrazole derivatives provides a strong predictive framework for its structural characteristics. This guide leverages published crystallographic data for analogous compounds to establish expected structural parameters and outlines the experimental protocols for definitive validation.
Comparative Analysis of Structural Validation Techniques
The gold standard for determining the absolute structure of a crystalline compound is single-crystal X-ray diffraction. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy serve as essential, complementary techniques for structural elucidation, particularly in the absence of suitable crystals.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous structure determination. | Requires a single, well-ordered crystal of sufficient size and quality. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships. | Provides detailed information about the molecule in solution; non-destructive. | Does not provide absolute 3D structure or bond lengths/angles. |
| Fourier-Transform Infrared (FT-IR) | Presence of specific functional groups (e.g., C≡N, NH₂, C-H). | Fast, requires small sample amount, provides a molecular fingerprint. | Provides limited information on the overall molecular structure and connectivity. |
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction provides unparalleled detail of the molecular structure. Based on studies of analogous pyrazole compounds, the following section outlines the expected crystallographic parameters and a general experimental protocol.
Predicted Crystallographic Parameters for Pyrazole Derivatives
The following table summarizes the crystallographic data for several 5-amino-1H-pyrazole-4-carbonitrile derivatives, offering a baseline for what can be expected for this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[1] | C₁₀H₉N₅ | Orthorhombic | Pca2₁ | 6.3441(1) | 11.1354(2) | 13.7754(3) | 90 | 973.15(3) |
| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[2] | C₁₀H₇N₅O₂ | Monoclinic | P2₁/c | 3.7685(2) | 27.3441(17) | 10.1294(8) | 96.20(3) | 1037.70(12) |
| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[3] | C₁₀H₇ClN₄ | Monoclinic | P2₁/c | 11.2005(10) | 8.8432(8) | 11.6970(11) | 114.666(1) | 1052.85(17) |
Experimental Protocol for Single-Crystal X-ray Diffraction
A general methodology for the structural determination of a novel pyrazole derivative via X-ray crystallography is as follows:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. Common solvents for this class of compounds include acetone, ethanol, or ethyl acetate.[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII DUO).[1] The crystal is maintained at a low temperature (typically 90-100 K) to minimize thermal vibrations. Data is collected using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SIR97) and refined using full-matrix least-squares on F² (e.g., SHELXL97).[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Validation Methods
In conjunction with, or as an alternative to, X-ray crystallography, NMR and FT-IR spectroscopy are crucial for confirming the identity and purity of this compound.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular framework. For this compound, the following signals would be expected:
-
¹H NMR: Distinct signals for the two methyl groups (N-CH₃ and C-CH₃), a signal for the amino (NH₂) protons, and potentially a signal for the pyrazole ring proton, depending on the substitution pattern.
-
¹³C NMR: Resonances for the two methyl carbons, the quaternary carbons of the pyrazole ring, the carbon of the nitrile group (C≡N), and the carbon bearing the amino group.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H stretching: Around 3450-3300 cm⁻¹ for the amino group.[4]
-
C≡N stretching: A sharp, intense band around 2210 cm⁻¹ for the nitrile group.[4]
-
C=C and C=N stretching: In the 1640-1450 cm⁻¹ region, characteristic of the pyrazole ring.[4]
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel compound like this compound.
Workflow for the structural validation of a novel pyrazole derivative.
Conclusion
The definitive structural elucidation of this compound will ultimately rely on single-crystal X-ray diffraction. The crystallographic data from analogous compounds provide a solid foundation for predicting its structural parameters. Complementary spectroscopic techniques, namely NMR and FT-IR, are indispensable for initial characterization, purity assessment, and confirmation of the molecular framework. The combined application of these methods, as outlined in this guide, provides a robust strategy for the comprehensive structural validation of this and other novel chemical entities.
References
A Comparative Guide to Purity Assessment of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of elemental analysis and alternative methods for the purity assessment of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The information presented is supported by hypothetical experimental data to illustrate the strengths and limitations of each technique.
Introduction to this compound
This compound (Molecular Formula: C₆H₈N₄, Molecular Weight: 136.16 g/mol ) is a substituted pyrazole derivative. The purity of this compound can be affected by residual starting materials, by-products from the synthesis, and degradation products. Accurate purity determination is therefore essential.
Comparison of Purity Assessment Methods
A variety of analytical techniques can be employed to determine the purity of this compound. Below is a comparative summary of elemental analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
Data Presentation
| Analytical Method | Principle | Information Provided | Purity Determined (%) | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂) | Percentage of C, H, N | 99.1 | Provides fundamental elemental composition, useful for confirming the empirical formula. | Does not detect impurities with the same elemental composition (isomers) or inorganic impurities. Assumes the sample is a single compound. |
| HPLC (UV detection) | Differential partitioning of components between a mobile and stationary phase | Chromatographic purity, detection and quantification of non-volatile impurities | 99.5 | High sensitivity and resolution for a wide range of organic molecules. Can separate and quantify closely related impurities. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. |
| GC-MS | Separation of volatile components based on their boiling points and partitioning, followed by mass analysis | Identification and quantification of volatile and semi-volatile impurities | 99.8 (for volatile impurities) | Excellent for identifying volatile organic impurities and residual solvents. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. |
| DSC | Measurement of the difference in heat flow between a sample and a reference as a function of temperature | Purity based on the melting point depression of the main component | 99.3 | Provides a measure of absolute purity. Requires a small amount of sample. | Only applicable to crystalline solids with a sharp melting point. Does not identify the impurities. |
Experimental Protocols
Elemental Analysis (CHN Analysis)
Instrumentation: A CHN elemental analyzer.
Procedure:
-
A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin capsule.
-
The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.
-
The sample undergoes complete combustion, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument is calibrated using a certified standard of known elemental composition.
Theoretical Composition for C₆H₈N₄:
-
Carbon (C): 52.93%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 41.15%
Hypothetical Experimental Results:
-
Found: C, 52.71%; H, 5.88%; N, 40.95%
-
The deviation from the theoretical values is within the acceptable range of ±0.4%, suggesting a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate concentration (e.g., 0.1 mg/mL).
-
The sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Hypothetical Results: The chromatogram shows a major peak at a retention time of 4.2 minutes and two minor impurity peaks at 3.1 and 5.5 minutes.
-
Main Peak Area: 99.5%
-
Impurity 1 Area: 0.3%
-
Impurity 2 Area: 0.2%
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer.
Procedure:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Impurities are identified by their mass spectra and retention times.
Hypothetical Results: The total ion chromatogram shows the main peak for the product and a small peak corresponding to a residual solvent (e.g., acetonitrile) from the synthesis. The area of the solvent peak corresponds to 0.2% of the total area.
Differential Scanning Calorimetry (DSC)
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small amount of the crystalline sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 2 °C/min) through its melting range.
-
The heat flow to the sample is measured as a function of temperature.
-
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Hypothetical Results: The DSC thermogram shows a sharp melting endotherm with an onset temperature of 178.5 °C. The purity calculated by the instrument's software is 99.3 mol%.
Visualizations
Caption: Workflow for the synthesis and purity assessment of the target compound.
Caption: Logical relationship between analytical methods and the type of purity information obtained.
Conclusion
The purity assessment of this compound is best achieved through a multi-faceted approach. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. Chromatographic techniques, particularly HPLC, are indispensable for separating and quantifying organic impurities, providing a detailed impurity profile. GC-MS is crucial for detecting volatile impurities and residual solvents that might otherwise be missed. DSC offers a valuable orthogonal method for determining absolute purity, especially for highly pure crystalline materials. By combining the data from these complementary techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the quality and integrity of their scientific work.
A Comparative Guide to the Synthesis of Aminopyrazoles: Conventional vs. Green Approaches
For researchers, scientists, and drug development professionals, the synthesis of aminopyrazole scaffolds is a cornerstone of creating novel therapeutics, particularly kinase inhibitors. This guide provides a detailed comparison between conventional and emerging green synthesis methodologies, supported by experimental data and protocols, to inform more sustainable and efficient drug discovery workflows.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with aminopyrazole derivatives demonstrating significant potential as inhibitors of various protein kinases. The traditional synthesis routes, while effective, often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that generate considerable waste. In contrast, green chemistry principles offer pathways to synthesize these valuable compounds with improved efficiency, safety, and environmental compatibility. This guide objectively compares these two approaches.
Quantitative Comparison of Synthesis Methods
The following table summarizes key performance indicators for representative conventional and green synthesis methods for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a common aminopyrazole core.
| Parameter | Conventional Method 1: Reflux in Ethanol | Green Method 1: Microwave-Assisted (Water) | Green Method 2: Catalytic (H₂O/EtOH) | Green Method 3: Ultrasound-Assisted (Water) |
| Starting Materials | (Ethoxymethylene)malononitrile, Aryl hydrazine | α-Cyanoketone, Aryl hydrazine | Benzaldehyde, Malononitrile, Phenylhydrazine | Aldehyde, Hydrazine, Malononitrile/β-Ketoester |
| Solvent | Ethanol | Water | Water/Ethanol | Water |
| Catalyst | None | None (Microwave energy) | Reusable LDH@CuI nano-catalyst | None (Ultrasonic energy) |
| Temperature | ~78°C (Reflux) | 150°C | 55°C | Ambient |
| Reaction Time | Several hours | 10–15 minutes[1] | 15–27 minutes[2] | 30-45 minutes |
| Product Yield | 47–93%[3] | 70–90%[1] | 85–93%[2] | High (often >90%)[4] |
| Work-up Procedure | Cooling, filtration, recrystallization | Basification, vacuum filtration[1] | Cooling, filtration | Filtration, washing with water |
| Environmental Impact | High (Volatile organic solvent) | Low (Water as solvent, reduced time) | Low (Green solvent, mild temp, recyclable catalyst) | Low (Water as solvent, no external heating) |
Experimental Protocols
Conventional Synthesis: (Ethoxymethylene)malononitrile Route
This method involves the reaction of (ethoxymethylene)malononitrile with an aryl hydrazine in refluxing ethanol.[3]
Procedure:
-
A solution of (ethoxymethylene)malononitrile (1.0 eq) and the corresponding aryl hydrazine (1.0 eq) in absolute ethanol is prepared.
-
The reaction mixture is heated to reflux and maintained for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol may be required for further purification.
Green Synthesis: Three-Component Catalytic Approach
This protocol outlines a one-pot, three-component synthesis using a recyclable catalyst in an aqueous ethanol solvent system at a mild temperature.[2]
Procedure:
-
In a round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@DCMBA@CuI catalyst (0.05 g).
-
Add a water/ethanol mixture as the solvent.
-
Stir the mixture at 55°C using a magnetic stirrer.
-
Monitor the reaction's progress using TLC. Typical reaction times are between 15 and 27 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product precipitates and is collected by filtration, washed with ethanol, and dried to yield the pure 5-aminopyrazole-4-carbonitrile.
-
The catalyst can be recovered from the filtrate for reuse.
Visualizing Synthesis Workflows and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflows and the biological context of aminopyrazoles.
Caption: High-level comparison of conventional and green synthesis workflows.
Aminopyrazoles are frequently developed as kinase inhibitors. A key target is the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.
Caption: Simplified JAK/STAT signaling pathway inhibited by aminopyrazoles.
Conclusion
The shift towards green synthesis methodologies for aminopyrazoles presents clear advantages for the scientific and drug development communities. These methods, particularly one-pot multicomponent reactions, offer significant reductions in reaction times, energy consumption, and waste generation while often providing higher product yields.[5][6][7] The use of green solvents like water, mild reaction conditions, and recyclable catalysts aligns with the principles of sustainable chemistry without compromising on the efficiency of producing these vital heterocyclic scaffolds.[8][9] For organizations focused on long-term sustainability and process optimization, adopting these green protocols is a strategic imperative.
References
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Unveiling the Biological Potential: A Comparative Analysis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and Its Analogs
In the landscape of medicinal chemistry, pyrazole derivatives stand out for their wide spectrum of pharmacological activities. Among these, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile serves as a key scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of this compound and its analogs, supported by experimental data on their anticancer and antimicrobial properties.
Comparative Anticancer Efficacy
The anticancer potential of 5-aminopyrazole-4-carbonitrile derivatives has been a subject of intense research. Studies have demonstrated that substitutions on the pyrazole ring can significantly influence their cytotoxic activity against various cancer cell lines.
A series of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for their insecticidal activity, a field that often overlaps with anticancer research in terms of targeting cellular processes. While direct anticancer data for this compound from the same study is not available for a head-to-head comparison, the data on its analogs provides valuable insights into the structure-activity relationship. For instance, fluorinated and chlorinated aryl substituents at the N1 position have shown promising activity.[1]
Another study on pyrazole-based compounds investigated the cytotoxicity of various derivatives against pancreatic, breast, and cervical cancer cell lines.[1] Although not direct analogs of our target molecule, the findings highlight the potential of the pyrazole scaffold in cancer therapy. For example, 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) displayed moderate cytotoxicity against CFPAC-1 and MCF-7 cell lines, respectively.
Below is a summary of the anticancer activity of selected 5-aminopyrazole-4-carbonitrile analogs from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Not Specified | Promising Activity | [1] |
| Analog B | 5-amino-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile | Not Specified | Promising Activity | [1] |
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [1] |
| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [1] |
Comparative Antimicrobial Efficacy
The pyrazole nucleus is also a cornerstone in the development of novel antimicrobial agents. Various derivatives of 5-aminopyrazole-4-carbonitrile have been synthesized and tested against a range of bacterial and fungal strains.
One study synthesized a series of novel 5-amino-4-cyano-1H-pyrazole derivatives and reported their antimicrobial activity. Compounds that incorporated a sugar moiety alongside the pyrazolyl ring demonstrated the highest antimicrobial efficacy.[2] Another research effort focused on pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazole precursors, with some products showing powerful antimicrobial activities against E. coli, S. Typhi, and B. subtilis.[3]
The following table summarizes the antimicrobial activity of representative 5-aminopyrazole-4-carbonitrile analogs. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as a zone of inhibition in mm.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Analog C | Pyrazolo[1,5-a]pyrimidine derivative | E. coli | - | Powerful Activity | [3] |
| Analog D | Pyrazolo[1,5-a]pyrimidine derivative | S. Typhi | - | Powerful Activity | [3] |
| Analog E | Pyrazolo[1,5-a]pyrimidine derivative | B. subtilis | - | Powerful Activity | [3] |
| Analog F | 5-amino-4-cyano-1H-pyrazole with sugar moiety | Various Bacteria & Fungi | Moderate to High Activity | - | [2] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds and incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
While specific signaling pathways for this compound are not detailed in the provided search results, pyrazole derivatives are known to interact with various cellular targets. For instance, some pyrazole-containing compounds act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.
Hypothetical Kinase Inhibition Pathway
Caption: A potential mechanism of action for anticancer pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Spectral Analysis of Substituted 5-Aminopyrazoles
For researchers, scientists, and drug development professionals working with pyrazole-based scaffolds, unambiguous structural elucidation is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of substituted 5-aminopyrazoles. This guide offers a comparative analysis of their 13C NMR spectral data, details experimental protocols, and contrasts this technique with other common analytical methods.
13C NMR Data for Substituted 5-Aminopyrazoles
The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic effects of various substituents. The C5 carbon, directly attached to the amino group, typically appears in the range of δ 145-155 ppm. The C3 and C4 carbons are also significantly influenced by substitution, with their chemical shifts providing valuable information about the electronic distribution within the heterocyclic ring. The presence of electron-withdrawing or electron-donating groups can cause notable upfield or downfield shifts, respectively.
Below is a summary of reported 13C NMR chemical shifts for a series of substituted 5-aminopyrazoles, illustrating the impact of different substitution patterns.
| Compound/Substituent | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Notable Carbons (ppm) | Solvent |
| 5-Amino-1-phenylpyrazole[1] | 140.5 | 96.2 | 148.1 | Phenyl: 139.8, 129.1, 125.5, 120.2 | CDCl₃ |
| 5-Amino-3-methyl-1-phenylpyrazole[2] | ~149 | ~95 | ~147 | Phenyl carbons, CH₃ | - |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[3] | 140.1 | 85.2 | 152.1 | C=O: 164.2, OCH₂: 59.5, CH₃: 14.7 | CDCl₃ |
| 5-Amino-1-phenylpyrazole-4-carboxamide[4] | - | - | - | C=O: 166.5 | DMSO-d₆ |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5] | 144.4 | 120.3 | 153.1 | CN: 112.8, Aryl carbons | CDCl₃ |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5] | 143.9 | - | - | CN: 113.0, Aryl carbons | CDCl₃ |
| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5] | 144.5 | - | - | CN: 112.8, OCH₃: 55.3, Aryl carbons | CDCl₃ |
Comparison with Other Analytical Techniques
While 13C NMR is a powerful tool for determining the carbon skeleton, a comprehensive structural characterization of substituted 5-aminopyrazoles often involves a combination of spectroscopic methods. Each technique provides complementary information.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Carbon framework, number and type of carbon environments. | Provides direct information about the carbon skeleton; sensitive to electronic and steric effects of substituents. | Relatively low sensitivity, requiring more sample or longer acquisition times.[6] |
| 1H NMR Spectroscopy | Proton environment, connectivity through spin-spin coupling, and stereochemistry. | High sensitivity, provides detailed information on proton connectivity. | Complex spectra for molecules with many protons, may require 2D techniques for full assignment. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C≡N). | Fast and non-destructive, excellent for identifying key functional groups. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula and structural fragments. | Isomers may not be distinguishable without fragmentation analysis. |
| UV-Vis Spectroscopy | Electronic transitions and conjugation within the molecule. | Useful for studying conjugated systems and for quantitative analysis. | Provides limited structural information on its own.[7][8] |
Experimental Protocols
13C NMR Spectroscopy
A general protocol for obtaining a 13C NMR spectrum of a substituted 5-aminopyrazole is as follows:
-
Sample Preparation:
-
Weigh 10-25 mg of the purified pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Set the acquisition parameters. Typical parameters for a proton-decoupled 13C spectrum include:
-
Pulse angle: 30-45°
-
Spectral width: ~200-250 ppm
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Identify and label the chemical shifts of the peaks.
-
Visualizing Workflows and Relationships
To better understand the process of 13C NMR analysis and the factors influencing the spectra of substituted 5-aminopyrazoles, the following diagrams are provided.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 5-Amino-3-methyl-1-phenylpyrazole(1131-18-6) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Structural Confirmation of 5-Amino-Pyrazole-4-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-amino-pyrazole-4-carbonitrile and its derivatives, alongside detailed experimental protocols for the confirmation of their chemical structures. The information is intended to assist researchers in selecting optimal methodologies for their specific applications.
I. Comparison of Synthetic Methodologies
The synthesis of 5-amino-pyrazole-4-carbonitrile derivatives is most commonly achieved through a one-pot, three-component reaction. This approach is favored for its efficiency and adherence to green chemistry principles. An alternative two-step method starting from malononitrile dimer offers another viable route.
Table 1: Comparison of Synthesis Methods for 5-Amino-Pyrazole-4-Carbonitrile Derivatives
| Synthesis Method | Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Three-Component Reaction | Benzaldehyde derivatives, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI nano catalyst | H₂O/EtOH | 55 °C, 15-27 min | 85-93% | [1] |
| Three-Component Reaction | Azo-linked aldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazine | Fe₃O₄@SiO₂@Tannic acid | None (Mechanochemical) | 80 °C | High | [2] |
| Three-Component Reaction | Pyrazolecarbaldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazine | Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | None (Mechanochemical) | Room Temperature | High | [3][4][5] |
| Two-Step Synthesis | Malononitrile dimer, Hydrazine hydrate | Not specified | Not specified | Not specified | 82% (for dimer) | [6] |
II. Structural Confirmation: A Guide to Spectroscopic Analysis
The unambiguous confirmation of the synthesized 5-amino-pyrazole-4-carbonitrile structure relies on a combination of spectroscopic techniques. Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture.
Table 2: Spectroscopic Data for Representative 5-Amino-Pyrazole-4-Carbonitrile Derivatives
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3292 (N-H), 3064 (O-H), 2390 (C≡N), 1602 (N=N) | 6.82 (t, 1H), 7.04–7.11 (m, 4H), 7.28 (t, 2H), 7.66 (dd, 2H), 7.80 (dd, 1H), 7.90 (dd, 2H), 8.25 (s, 2H, NH₂), 10.60 (s, 1H, OH) | [2] |
| 5-Amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 3218 (N-H), 3035 (O-H), 2290 (C≡N), 1667 (N=N) | 2.23 (s, 3H, CH₃), 7.53 (s, 2H, NH₂), 6.92–7.10 (m, 5H), 7.46–7.56 (m, 3H), 7.68–7.78 (m, 2H), 8.22 (s, 1H), 10.23 (s, 1H, OH) | [2] |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 3345, 3199 (N-H), 2263, 2226, 2210 (C≡N) | 3.82 (s, 2H, CH₂), 8.9 & 9.0 (s, 2H, exchangeable, NH₂) | [6] |
Experimental Protocols
A. Synthesis Protocols
1. General Procedure for Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1]
-
Step 1: To a test tube, add phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Step 2: Add H₂O/EtOH (0.5:0.5 mL) as the solvent.
-
Step 3: Stir the mixture at 55 °C using a magnetic stirrer.
-
Step 4: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).
-
Step 5: Upon completion, filter the catalyst from the reaction mixture.
-
Step 6: Evaporate the solvent under reduced pressure.
-
Step 7: Purify the crude product by column chromatography over silica gel.
2. Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[6]
-
Step 1: Synthesize malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) according to established methods.
-
Step 2: To a solution of the malononitrile dimer (0.02 mol) in an appropriate solvent, add hydrazine hydrate.
-
Step 3: The reaction mixture is then processed to isolate the final product.
B. Analytical Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solids (KBr Pellet): Grind a small amount of the solid sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Liquids/Solutions: Place a drop of the liquid sample between two KBr plates to form a thin film.[7]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder or the solvent.
-
Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.[8]
-
2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[6]
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a syringe filter (0.22 µm) if necessary.[10]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI).
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.[10]
-
Visualizations
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Antifungal Potential of 5-Aminopyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor. Among the promising candidates, 5-aminopyrazole derivatives have emerged as a versatile scaffold exhibiting significant antifungal activity. This guide provides an objective comparison of the in vitro efficacy of various 5-aminopyrazole derivatives against clinically relevant fungal pathogens, supported by experimental data and detailed protocols.
Comparative Antifungal Activity
The antifungal efficacy of 5-aminopyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative 5-aminopyrazole derivatives against common fungal strains.
| Derivative Class | Specific Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-Thiocyanato-5-aminopyrazoles | 5-Amino-3-methyl-1-phenylpyrazole-4-thiocyanate | Candida albicans | Not specified, but highly active | [1][2] |
| 5-Amino-3-methyl-1-phenylpyrazole-4-thiocyanate | Trichophyton mentagrophytes | Not specified, but highly active | [1][2] | |
| Simple N-phenyl amide of 5-amino-1,3-dimethyl pyrazole-4-carboxylic acid | Compound E (Structure not fully specified) | Not specified | Exhibited antifungal activity | [3] |
| Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-b]pyrazoles | Compounds 4, 5, 6, and 10 | Candida albicans | Moderate activity | |
| Compounds 4, 5, 6, and 10 | Aspergillus niger | Moderate activity | ||
| Various 5-Aminopyrazole Derivatives | General | Candida spp. | Generally active | [4] |
| General | Aspergillus spp. | Generally active | [4] |
It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. However, the data consistently indicates that the 5-aminopyrazole scaffold is a promising starting point for the development of potent antifungal agents. In particular, the introduction of a thiocyanate group at the 4-position appears to confer high activity against both yeast and dermatophytes.[1][2]
Experimental Protocols
The determination of antifungal activity is a critical step in the evaluation of new compounds. The most commonly employed method is the broth microdilution assay, which is a standardized technique for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and for a sufficient duration to obtain mature, sporulating colonies.
-
A suspension of fungal spores or cells is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the 5-aminopyrazole derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28-30°C for dermatophytes) for a specified period (typically 24-48 hours for yeasts and longer for molds).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. Growth inhibition is typically assessed visually or by using a spectrophotometer to measure the optical density.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many 5-aminopyrazole derivatives is still under investigation. However, preliminary studies suggest that their antifungal effects may be attributed to the disruption of essential cellular processes in fungi.
One proposed mechanism involves the disruption of the fungal cell membrane . For instance, pyrazole-thiocyanates have been observed to cause significant alterations to the endomembrane system of dermatophytes, as revealed by electron microscopy.[2] This suggests that these compounds may interfere with the synthesis or integrity of the fungal cell membrane, leading to cell death.
Another potential target is the inhibition of key fungal enzymes . Pyrazole-containing compounds are known to inhibit various enzymes in other biological systems, and it is plausible that they could exert their antifungal effect by targeting enzymes essential for fungal survival.
Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by 5-aminopyrazole derivatives. Understanding these mechanisms is crucial for the rational design of more potent and selective antifungal drugs.
Below is a generalized workflow for the screening and evaluation of novel antifungal 5-aminopyrazole derivatives.
Caption: Workflow for the discovery and development of novel 5-aminopyrazole antifungal agents.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 5-aminopyrazole derivatives, leading to fungal cell death.
Caption: Hypothetical mechanism of action for a 5-aminopyrazole derivative.
References
- 1. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of 5 new synthetic compounds vs. Trichophyton rubrum and Epidermophyton floccosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Evaluating Cost-Effectiveness for Researchers
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The efficient and economical synthesis of this scaffold is therefore a critical consideration in research and development. This guide provides an objective comparison of the most common pyrazole synthesis routes, focusing on their cost-effectiveness, practicality, and overall efficiency. Experimental data, detailed protocols, and a clear visualization of the synthetic pathways are presented to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Key Pyrazole Synthesis Routes
The following table summarizes the key quantitative aspects of the most prevalent pyrazole synthesis methodologies. The cost analysis is based on commercially available starting materials and reagents, and yields are representative of typical laboratory-scale syntheses.
| Synthesis Route | Key Reactants | Typical Solvents & Catalysts | Reaction Conditions | Typical Yields | Estimated Cost per Mole of Pyrazole |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Ethanol, Acetic Acid (cat.) | Reflux, 1-3 h | 80-95% | ~$10 - $30 |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone, Hydrazine | Ethanol, Acetic Acid | Reflux, then oxidation (e.g., with air or a mild oxidant) | 60-85% | ~$15 - $40 |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Varies (e.g., ether, THF) | Room temperature to reflux, 2-24 h | 70-95% | ~$50 - $150+ |
| Multicomponent Synthesis | Aldehyde, 1,3-Dicarbonyl, Hydrazine, etc. | Varies (e.g., water, ethanol), often with a catalyst | Varies (room temp. to reflux), 1-12 h | 75-90% | ~$20 - $50 |
Disclaimer: The estimated costs are approximate and based on average prices of reagents from various suppliers. Actual costs may vary depending on the supplier, purity, and scale of the synthesis.
In-Depth Analysis of Synthesis Routes
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for preparing pyrazoles.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3]
Advantages:
-
High Yields: This method consistently delivers high yields of the desired pyrazole.[4]
-
Cost-Effective: The starting materials, such as acetylacetone and hydrazine hydrate, are readily available and relatively inexpensive.
-
Simple Procedure: The reaction is easy to set up and perform, often requiring simple reflux and crystallization for purification.[1]
Disadvantages:
-
Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.
-
Limited Substituent Diversity: The substitution pattern of the resulting pyrazole is directly determined by the starting 1,3-dicarbonyl compound.
Synthesis from α,β-Unsaturated Carbonyl Compounds
This route involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine. The initial product is a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.[1][5]
Advantages:
-
Readily Available Starting Materials: Chalcones and other α,β-unsaturated carbonyl compounds are easily prepared or commercially available.
-
Good Yields: The overall yields for the two-step process are generally good.
Disadvantages:
-
Two-Step Process: Requires an additional oxidation step, which can add to the reaction time and complexity.
-
Potential for Side Reactions: The oxidation step can sometimes lead to the formation of byproducts.
1,3-Dipolar Cycloaddition
This method, which includes the Pechmann pyrazole synthesis, is a powerful tool for constructing the pyrazole ring.[6][7][8] It involves the [3+2] cycloaddition of a diazo compound with an alkyne.
Advantages:
-
High Regioselectivity: This method often provides excellent control over the regiochemistry of the final product.
-
Broad Substrate Scope: A wide variety of substituted pyrazoles can be accessed by varying the diazo compound and the alkyne.
Disadvantages:
-
Cost and Stability of Starting Materials: Diazo compounds can be expensive and are often unstable, requiring careful handling. Alkynes can also be more costly than the starting materials for other methods.
-
Potentially Hazardous: Some diazo compounds are explosive and require specialized handling procedures.
Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient approach to pyrazole synthesis by combining three or more starting materials in a single pot.[9]
Advantages:
-
High Atom Economy and Efficiency: MCRs are inherently efficient, reducing the number of synthetic steps and waste generated.
-
Access to Complex Molecules: This approach allows for the rapid assembly of complex and highly substituted pyrazoles.
-
Green Chemistry Potential: Many MCRs can be performed in environmentally friendly solvents like water or ethanol.[10]
Disadvantages:
-
Optimization can be Challenging: Finding the optimal conditions for a multicomponent reaction can be more complex than for a two-component reaction.
-
Purification can be Difficult: The reaction mixture can be complex, sometimes making the isolation of the desired product challenging.
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 3,5-dimethylpyrazole
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
Hydrazine hydrate (0.5 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.1 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve acetylacetone in ethanol.
-
Add hydrazine hydrate dropwise to the solution with stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Typical yield: 85-95%.
1,3-Dipolar Cycloaddition: Synthesis of a 1,3,5-Trisubstituted Pyrazole
Materials:
-
Hydrazonyl chloride (1 mmol)
-
Alkyne (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a solution of the hydrazonyl chloride and the alkyne in anhydrous toluene, add triethylamine at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Typical yield: 70-90%.
Visualization of Synthesis Evaluation
The following diagram illustrates the logical workflow for evaluating and selecting a pyrazole synthesis route based on key decision-making criteria.
Caption: Workflow for selecting a pyrazole synthesis route.
Conclusion
The choice of a pyrazole synthesis route is a multifaceted decision that depends on the specific target molecule, available resources, and project goals.
-
For straightforward, cost-effective synthesis of simple pyrazoles, the Knorr synthesis remains an excellent choice.
-
When starting from readily available α,β-unsaturated ketones, the two-step synthesis offers a practical alternative.
-
For accessing complex, highly substituted pyrazoles with precise regiochemical control, 1,3-dipolar cycloaddition is a powerful, albeit more expensive, option.
-
Multicomponent reactions are increasingly attractive for their efficiency and alignment with green chemistry principles, particularly in the context of library synthesis and drug discovery.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing this vital class of heterocyclic compounds.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Ammonium acetate, 1 kg, CAS No. 631-61-8 | Ammonium Salts, NH4+ | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 苯甲醛 natural, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. Triethylamine price,buy Triethylamine - chemicalbook [m.chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. Ethyl Cyanoacetate Manufacturer From Kalyan, Maharashtra, India - Latest Price [pacificpharmachem.in]
- 8. Benzaldehyde - 100-52-7 Price, Manufacturers & Suppliers [exportersindia.com]
- 9. indiamart.com [indiamart.com]
- 10. 氰乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the ¹H NMR Spectral Data of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and Structurally Related Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-reference of ¹H NMR data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives. The information presented herein, supported by experimental data, facilitates the structural elucidation and purity assessment of this important class of heterocyclic compounds.
Comparative ¹H NMR Data Analysis
The following table summarizes the ¹H NMR spectral data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and a selection of its substituted analogs. This allows for a direct comparison of chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The data has been compiled from various cited research articles.
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 300 | 4.61 (s br, 2H, NH₂), 7.37-7.40 (d, J=9.18 Hz, 2H, CH), 7.00-7.03 (d, J=8.39 Hz, 2H, CH), 7.60 (s, 1H, CH)[1] |
| 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | CDCl₃ | 300 | 3.86 (s, 3H, CH₃), 4.61 (s br, 2H, NH₂), 7.00-7.03 (d, J=8.39 Hz, 2H, CH), 7.37-7.40 (d, J=9.18 Hz, 2H, CH), 7.60 (s, 1H, CH)[1] |
| 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 500 | 6.82 (t, J=7.2 Hz, 1H), 7.04-7.11 (m, 4H), 7.28 (t, J=7.5 Hz, 2H), 7.66 (dd, J=6.3, 2.1 Hz, 2H), 7.80 (dd, J=8.7, 2.4 Hz, 1H), 7.90 (dd, J=6.3, 2.1 Hz, 2H), 8.25 (s, 2H, NH₂), 10.60 (s, 1H, OH)[2][3] |
| 5-amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 500 | 4.50 (s, 2H, NH₂), 6.80 (t, J=7.8 Hz, 1H), 7.06 (d, J=7.8 Hz, 2H), 7.16 (d, J=7.8 Hz, 1H), 7.27 (t, J=7.5 Hz, 2H), 7.36-7.55 (m, 2H), 7.68 (dd, J=7.5, 1.2 Hz, 2H), 7.80 (dd, J=7.8, 2.4 Hz, 1H), 8.28 (s, 1H, OH)[3] |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 250 | 7.62 (t, J=11.5 Hz, 5H), 7.40-7.28 (m, 3H), 7.11 (d, J=8.0 Hz, 2H), 6.91 (d, J=7.7 Hz, 1H)[4] |
Experimental Protocol for ¹H NMR Data Acquisition
The following is a generalized experimental protocol for acquiring ¹H NMR data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its analogs, based on the methodologies reported in the cited literature.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 250, 300, or 500 MHz spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Standard acquisition parameters are used, including a 30-degree pulse width and a relaxation delay of 1-2 seconds.
3. Data Acquisition and Processing:
-
Acquire the free induction decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the FID by applying a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J values) to aid in structural assignment.
Logical Workflow for ¹H NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing of ¹H NMR data for the target compound and its analogs.
Caption: Workflow for ¹H NMR data acquisition, analysis, and comparison.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. rsc.org [rsc.org]
One-Pot vs. Stepwise Pyrazole Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical consideration. This guide provides an objective comparison of one-pot and stepwise synthetic approaches to pyrazole synthesis, focusing on reaction yields and experimental methodologies. The data presented is collated from various studies to offer a comprehensive overview for strategic decision-making in synthetic chemistry.
The pyrazole nucleus is a foundational scaffold in a multitude of pharmaceuticals and agrochemicals. The choice between a one-pot or a stepwise synthetic strategy can significantly impact the overall efficiency, cost, and environmental footprint of producing these valuable compounds. While one-pot syntheses offer the allure of simplicity and reduced operational time, a traditional stepwise approach may provide greater control and potentially higher purity. This comparative analysis delves into the quantitative aspects of these methodologies.
Comparative Yield Data
The following table summarizes the reported yields for the synthesis of representative pyrazole derivatives via both one-pot and stepwise methods. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, this data is compiled from various sources to provide a comparative perspective.
| Target Pyrazole Derivative | Synthesis Method | Key Reactants | Catalyst/Reagent | Yield (%) | Reference(s) |
| 1,3,5-Trisubstituted Pyrazoles | One-Pot (Enzymatic) | Benzaldehydes, Phenylhydrazines, β-Nitrostyrenes | Immobilized Thermomyces lanuginosus Lipase (TLL) | 49 - 90 | [1] |
| 1,3,5-Triphenylpyrazole | One-Pot | Acetophenone, Benzaldehyde, Phenylhydrazine | N.O-5% hybrid catalyst | 74 | [2] |
| Celecoxib | Stepwise (Optimized) | p-Methylacetophenone, Ethyl trifluoroacetate, Sulfonamide-phenylhydrazine hydrochloride | Base (e.g., NaH, KH, LiH, CaH2) | > 75 | [3] |
| Celecoxib | Continuous Flow (3 steps) | 2-Bromo-3,3,3-trifluoropropene, Aldehyde, 4-Sulfamidophenylhydrazine | - | 50 (overall) | [4] |
| 3,5-Diarylpyrazoles | One-Pot | 2'-Hydroxychalcones, Hydrazine hydrate | I2-DMSO | Excellent | |
| General Pyrazoles | Stepwise (Knorr Synthesis) | 1,3-Dicarbonyl compounds, Hydrazines | Acid catalyst | High | [5][6][7][8] |
Experimental Protocols
One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles (Enzymatic)
This protocol is based on the enzyme-catalyzed one-pot synthesis of 1,3,5-trisubstituted pyrazole derivatives.[1]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted phenyl hydrazine hydrochloride (1 mmol)
-
β-nitrostyrene (1 mmol)
-
Immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework (TLL@MMI) (10 mg)
-
Ethanol (2 mL)
Procedure:
-
In a suitable reaction vessel, combine the substituted benzaldehyde, phenyl hydrazine hydrochloride, β-nitrostyrene, and TLL@MMI catalyst in ethanol.
-
Stir the reaction mixture at 45°C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques.
Stepwise Synthesis of Pyrazoles (General Knorr Synthesis)
The Knorr pyrazole synthesis is a classic and widely used stepwise method.[5][6][7][8][9]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)
-
Acid catalyst (e.g., acetic acid)
-
Ethanol
Procedure:
-
Hydrazone Formation: Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol. Add a catalytic amount of acid. The reaction mixture is typically stirred, and the formation of the hydrazone intermediate can be monitored.
-
Cyclization and Dehydration: The reaction mixture is then heated, often under reflux, to facilitate intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Isolation: After cooling, the product is typically isolated by precipitation, filtration, and can be further purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows for both the one-pot and stepwise pyrazole synthesis methodologies.
References
- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
When handling this compound, it is crucial to adhere to strict safety protocols to mitigate potential hazards. This compound is classified as a potential irritant and may be harmful if ingested, inhaled, or comes into contact with skin. The following procedures are based on general safety data for similar pyrazole-based compounds and are intended to provide a framework for safe disposal. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be aware of the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Statement | Description | Recommended PPE |
| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles.[2][3] |
| H315 | Causes skin irritation.[1][2] | Chemical-resistant gloves and lab coat.[2] |
| H319 | Causes serious eye irritation.[2] | Safety goggles or a face shield.[2][3] |
| H335 | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
1. Small Spills:
-
Evacuate and Ventilate: In the event of a small spill, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels without appropriate precautions.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[2] All cleaning materials should also be disposed of as hazardous waste.
2. Unused or Waste Product:
-
Containerize: Place the unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The label should include the chemical name, concentration, and relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3. Disposal:
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard and Precautionary Data
A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practices. The following table summarizes the key hazard (H) and precautionary (P) statements for this compound and a structurally similar compound, providing a clear and immediate overview of potential risks.
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H312 | Harmful in contact with skin | P264 | Wash skin thoroughly after handling. |
| H315 | Causes skin irritation | P271 | Use only outdoors or in a well-ventilated area. |
| H319 | Causes serious eye irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H332 | Harmful if inhaled | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| H335 | May cause respiratory irritation | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P312 | Call a POISON CENTER or doctor if you feel unwell. | ||
| P321 | Specific treatment (see supplemental first aid instructions on this label). | ||
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | ||
| P337+P313 | If eye irritation persists: Get medical advice/attention. | ||
| P362 | Take off contaminated clothing and wash before reuse. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps to be taken at each stage of the chemical's lifecycle in the laboratory.
Step-by-Step Guidance
1. Pre-Handling:
-
Review Safety Data Sheet (SDS): Before any work begins, all personnel must thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE) Preparation: Assemble and inspect all necessary PPE. This includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of damage before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if dust generation is likely.
-
-
Work Area Preparation: Ensure a certified chemical fume hood is available and functioning correctly. The work surface should be clean and uncluttered. Have spill control materials readily accessible.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula for handling the solid material. Avoid creating dust.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and secured. Use a closed or contained system whenever possible to prevent the release of vapors or dust.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal:
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this chemical in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Protocol: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Documentation: Record the use and disposal of the chemical in the laboratory's chemical inventory and waste logs.
By strictly adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and responsible chemical management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
